Raptinal
Beschreibung
Eigenschaften
IUPAC Name |
9-(9-formylfluoren-9-yl)fluorene-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O2/c29-17-27(23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)28(18-30)25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLANOOJJBKXTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C=O)C4(C5=CC=CC=C5C6=CC=CC=C64)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Raptinal: A Technical Guide to its Mechanism of Action
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Raptinal is a small molecule that has garnered significant interest within the research community for its capacity to induce rapid, caspase-dependent apoptosis.[1] This document provides a comprehensive technical overview of this compound's mechanism of action, detailing its molecular interactions, effects on cellular signaling pathways, and key experimental findings. Discovered as a pro-apoptotic compound that triggers the intrinsic apoptotic pathway with unparalleled speed, this compound acts primarily through the disruption of mitochondrial function.[2][3] Recent studies have also elucidated a novel secondary function: the inhibition of the Pannexin 1 (PANX1) channel, revealing a dual-action profile.[4] This guide consolidates quantitative data, outlines detailed experimental protocols, and provides visual diagrams to facilitate a deeper understanding of this compound as a powerful research tool and potential therapeutic agent.
Core Mechanism of Action: Intrinsic Apoptosis Induction
This compound's principal mechanism is the swift induction of the intrinsic, or mitochondrial, pathway of apoptosis.[5] This process is significantly faster than conventional apoptosis inducers like staurosporine. The mechanism bypasses the need for upstream signaling events and is independent of the pro-apoptotic Bcl-2 family proteins BAX, BAK, and BOK.
The key steps are as follows:
-
Mitochondrial Disruption: this compound directly targets and disrupts mitochondrial function. This is a critical initiating event.
-
Cytochrome c Release: This disruption leads to Mitochondrial Outer Membrane Permeabilization (MOMP) and the rapid release of cytochrome c from the mitochondria into the cytosol. This event has been observed as early as 10-20 minutes post-treatment.
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9.
-
Effector Caspase-3 Activation: Activated caspase-9 cleaves and activates the primary effector caspase, pro-caspase-3. Some evidence also suggests this compound can directly activate caspase-3, bypassing initiator caspases-8 and -9.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which leads to DNA fragmentation and the morphological changes characteristic of apoptotic cell death.
Signaling Pathway Diagram
Caption: this compound's core apoptotic signaling pathway.
Secondary Mechanism: Inhibition of Pannexin 1 (PANX1)
Recent research has uncovered a dual-action capability of this compound. In addition to inducing apoptosis, it functions as an inhibitor of the caspase-activated Pannexin 1 (PANX1) channel. PANX1 is a transmembrane channel that opens during apoptosis to regulate processes such as the release of "find-me" signals like ATP, which attract phagocytes to clear apoptotic cells.
This compound's inhibition of PANX1 is distinct from other known inhibitors like carbenoxolone. This inhibitory action interferes with several PANX1-mediated processes:
-
Release of ATP as a "find-me" signal.
-
Formation of apoptotic cell-derived extracellular vesicles.
-
Activation of the NLRP3 inflammasome.
This discovery identifies this compound as the first known compound to simultaneously induce apoptosis and inhibit PANX1 channels, a finding with broad implications for its use in cell death research.
Logical Relationship Diagram
Caption: Dual mechanism of this compound: apoptosis induction and PANX1 inhibition.
Quantitative Data Summary
The following tables summarize the reported in vitro cytotoxicity and in vivo efficacy of this compound.
Table 1: In Vitro Cytotoxicity (IC₅₀)
| Cell Line | Cell Type | 24-hour IC₅₀ (μM) | Reference |
| U-937 | Human Histiocytic Lymphoma | 1.1 ± 0.1 | |
| SKW 6.4 | Human B-cell Lymphoma | 0.7 ± 0.3 | |
| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 | |
| Various | Cancer and Non-cancerous | 0.7 - 3.4 | |
| HT-29 | Human Colorectal Adenocarcinoma | ~12 (estimated from viability curve) |
Table 2: In Vivo Efficacy & Pharmacokinetics
| Model | Dosing Regimen | Key Finding | Reference |
| B16-F10 Murine Melanoma | 20 mg/kg, IP, daily for 3 days | 60% retardation of tumor volume vs. control | |
| 4T1 Murine Breast Cancer | 20 mg/kg, IP, daily for 4 days | 50% tumor growth inhibition | |
| C57BL/6 Mice (PK) | 37.5 mg/kg, single IV injection | Peak plasma: 54.4 μg/mL; T₁/₂: 92.1 min | |
| DMH-induced Colon Cancer (Rat) | Oral gavage for 5 months | Reduced tumor development |
Key Experimental Protocols
Annexin V / Propidium Iodide (PI) Apoptosis Assay
This assay is used to quantify the percentage of cells undergoing apoptosis.
-
Objective: To measure phosphatidylserine externalization (an early apoptotic marker) and membrane integrity.
-
Methodology:
-
Plate cells (e.g., U-937) at a density of 0.5 x 10⁶ cells/mL in a 24-well plate.
-
Treat cells with desired concentrations of this compound (e.g., 10 μM) or DMSO control for specified time points.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic.
-
Caspase-3/-7 Activity Assay
This biochemical assay measures the activity of effector caspases in cell lysates.
-
Objective: To quantify the enzymatic activity of activated caspase-3 and -7.
-
Methodology:
-
Treat cells (e.g., MIA PaCa-2) with this compound (e.g., 10 μM).
-
At various time points, lyse the cells to release cytosolic contents.
-
Add a fluorogenic caspase-3/-7 substrate (e.g., Ac-DEVD-AFC) to the cell lysate.
-
Incubate according to the manufacturer's protocol.
-
Measure the fluorescence signal using a plate reader. The signal is proportional to the caspase activity.
-
Immunoblotting for Cytochrome c Release
This protocol determines the translocation of cytochrome c from mitochondria to the cytosol.
-
Objective: To visualize the release of cytochrome c, a key step in the intrinsic pathway.
-
Methodology:
-
Treat U-937 cells with 10 μM this compound for various time points (e.g., 0, 10, 20, 30 mins).
-
Harvest cells and perform cytosolic/mitochondrial fractionation using a digitonin-based selective permeabilization buffer.
-
Collect the cytosolic fraction (supernatant) and the mitochondrial fraction (pellet).
-
Resolve protein lysates from both fractions using SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cytochrome c, a cytosolic marker (e.g., GAPDH), and a mitochondrial marker (e.g., COX IV).
-
Apply HRP-conjugated secondary antibodies and visualize using chemiluminescence.
-
Experimental Workflow Diagram
Caption: Workflow for key experiments to characterize this compound's activity.
References
- 1. This compound: a powerful tool for rapid induction of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Apoptosis-Inducing Compound: this compound | TCI AMERICA [tcichemicals.com]
Raptinal: A Technical Guide to a Potent and Rapid Inducer of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raptinal is a small molecule that has emerged as a powerful tool for the rapid and reliable induction of intrinsic pathway apoptosis.[1] Its unique mechanism of action, characterized by unparalleled speed and the ability to bypass certain canonical apoptotic checkpoints, distinguishes it from other pro-apoptotic agents.[2][3] This document provides an in-depth technical overview of this compound, detailing its molecular mechanism, summarizing key quantitative data, outlining experimental protocols for its use, and visualizing its complex signaling pathways. This compound acts primarily through direct mitochondrial disruption, leading to cytochrome c release and subsequent caspase activation, independent of the pro-apoptotic factors BAX, BAK, and BOK.[3][4] Furthermore, this compound's activity can extend beyond apoptosis to induce pyroptosis in a caspase-3 and Gasdermin E-dependent manner. This guide is intended to serve as a comprehensive resource for researchers leveraging this compound in studies of cell death, cancer biology, and drug discovery.
Introduction: The Need for Rapid Apoptosis Inducers
Chemical inducers of apoptosis are indispensable tools in biological research and therapeutic development, particularly in oncology. While many compounds can trigger programmed cell death, limitations in their potency, speed, and universality across different cell types have driven the search for more efficient agents. Traditional inducers like staurosporine or etoposide often require hours to manifest their effects, complicating the study of the precise, rapid signaling events that constitute the apoptotic cascade. This compound ([9,9′]bifluorenyl-9,9′-dicarbaldehyde) was discovered as a solution to this challenge, initiating caspase-dependent apoptosis within minutes of cellular exposure. Its ability to rapidly and quantitatively induce cell death makes it an ideal positive control in cytotoxicity assays and a powerful probe for dissecting the molecular machinery of apoptosis.
Mechanism of Action: A Multi-Faceted Approach to Cell Death
This compound's primary mechanism involves the rapid induction of the intrinsic, or mitochondrial, pathway of apoptosis. Unlike many agents that act on upstream signaling events, this compound appears to work downstream, directly impacting mitochondrial function to initiate the cell death cascade.
Core Apoptotic Pathway: Bypassing the Gatekeepers
The canonical intrinsic apoptosis pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, with the "gatekeeper" proteins BAX and BAK being essential for mitochondrial outer membrane permeabilization (MOMP). A key feature of this compound is its ability to induce MOMP and subsequent cytochrome c release in a manner independent of BAX, BAK, and even BOK. This allows this compound to effectively kill cancer cells that may have developed resistance to other therapies through the loss or inactivation of these critical proteins.
Upon entering the cell, this compound rapidly disrupts mitochondrial function. This leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol, an event detectable as early as 10-20 minutes post-treatment. Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates the initiator caspase-9. Activated caspase-9 proceeds to cleave and activate the executioner caspase-3, which orchestrates the systematic dismantling of the cell by cleaving a multitude of cellular substrates, including PARP-1. The entire cascade, from cytochrome c release to full caspase-3 activation, can be completed in under 45 minutes.
A Second Blow: Induction of Pyroptosis
In certain cellular contexts, particularly in cells expressing high levels of Gasdermin E (GSDME), this compound's induction of caspase-3 activity leads not to apoptosis, but to a lytic, inflammatory form of cell death called pyroptosis. Activated caspase-3 can cleave GSDME, releasing its N-terminal fragment. This fragment oligomerizes and inserts into the plasma membrane, forming large pores that disrupt the cell's osmotic balance, leading to swelling, lysis, and the release of inflammatory cellular contents. This positions GSDME as a molecular switch between silent apoptosis and inflammatory pyroptosis following this compound treatment, a finding with significant implications for cancer immunotherapy.
An Unexpected Role: Inhibition of PANX1 Channels
Recent studies have revealed an additional activity of this compound: the inhibition of Pannexin 1 (PANX1) channels. During apoptosis, PANX1 channels are typically cleaved by caspases and opened, mediating the release of "find-me" signals like ATP to attract phagocytes. Unexpectedly, this compound was found to block this process. This dual function—simultaneously inducing apoptosis while inhibiting a key process associated with the clearance of apoptotic cells—makes this compound a unique pharmacological agent. This discovery has broad implications for its use in cell death studies, as the inhibition of PANX1 could modulate the downstream immunological consequences of the induced cell death.
Quantitative Data Presentation
This compound exhibits potent cytotoxic activity across a wide range of cancer and non-cancerous cell lines, typically with 24-hour half-maximal inhibitory concentrations (IC₅₀) in the low micromolar to nanomolar range.
Table 1: IC₅₀ Values of this compound in Various Cell Lines (24-hour incubation)
| Cell Line | Cell Type | IC₅₀ (µM) | Citation(s) |
| U-937 | Human Histiocytic Lymphoma | 1.1 ± 0.1 | |
| SKW 6.4 | Human B-cell Lymphoma | 0.7 ± 0.3 | |
| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 | |
| HL-60 | Human Promyelocytic Leukemia | ~0.15 - 0.7 | |
| SK-MEL-5 | Human Melanoma | ~0.15 - 0.7 | |
| Various | 22 different cell lines | 0.7 - 3.4 |
Table 2: Time-course of Key this compound-Induced Apoptotic Events (10 µM this compound)
| Event | Cell Line | Time to Onset/Completion | Citation(s) |
| Cytochrome c Release | U-937, SKW 6.4 | Onset: ~10 min; Completion: 20-30 min | |
| Caspase-9 Activation | U-937, SKW 6.4 | Onset: ~20 min; Completion: ~45 min | |
| Caspase-3 Activation | U-937, SKW 6.4 | Onset: ~20 min; Completion: ~45 min | |
| PARP-1 Cleavage | SKW 6.4 | Prominent by 1 hour | |
| Loss in Cell Viability | U-937 | 80% loss by 2 hours |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage & Administration | Outcome | Citation(s) |
| C57BL/6 Mice | B16-F10 Melanoma | 20 mg/kg, i.p., daily for 3 days | 60% reduction in tumor volume and mass | |
| BALB/c Mice | 4T1 Breast Cancer | 20 mg/kg, i.p., daily for 4 days | 50% tumor growth inhibition | |
| Zebrafish Embryos | N/A | 10 µM in media for 1.5 hours | 3-fold increase in apoptotic cells |
Experimental Protocols
The following protocols are generalized methodologies based on published studies for assessing the effects of this compound. Researchers should optimize concentrations and time points for their specific cell lines and experimental questions.
General Experimental Workflow
Protocol 1: Apoptosis Assessment by Annexin V/PI Staining
This method quantifies the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V and PI positive).
-
Cell Treatment: Seed cells at an appropriate density. Treat with desired concentrations of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for the specified time course (e.g., 0, 1, 2, 4 hours).
-
Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
Protocol 2: Immunoblotting for Apoptotic Markers
This protocol detects the cleavage and activation of key apoptotic proteins.
-
Cell Lysis: After treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-Caspase-9, anti-Caspase-3, anti-PARP, anti-Cytochrome c).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Cytochrome c Release Assay
This method specifically assesses the translocation of cytochrome c from the mitochondria to the cytosol.
-
Cell Treatment & Harvesting: Treat and harvest cells as described above.
-
Cell Permeabilization: Resuspend the cell pellet in a buffer containing a mild detergent like digitonin, which selectively permeabilizes the plasma membrane but not the mitochondrial membranes.
-
Fractionation: Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
Analysis: Analyze both fractions for the presence of cytochrome c via immunoblotting as described in Protocol 4.2. An increase in cytosolic cytochrome c and a corresponding decrease in mitochondrial cytochrome c indicates release.
Conclusion and Future Directions
This compound is a uniquely potent and rapid inducer of the intrinsic apoptotic pathway. Its ability to function independently of BAX/BAK/BOK gives it significant potential for overcoming certain forms of chemotherapy resistance. The discovery of its dual roles in inducing pyroptosis and inhibiting PANX1 channels adds layers of complexity and opportunity to its application. Future research will likely focus on minimizing off-target toxicity for potential therapeutic applications and further exploring the interplay between this compound-induced apoptosis, pyroptosis, and the resulting immune response in the tumor microenvironment. For the research community, this compound remains an unparalleled tool for the precise temporal dissection of cell death pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound bypasses BAX, BAK, and BOK for mitochondrial outer membrane permeabilization and intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Raptinal: A Technical Guide to a Rapid Inducer of Intrinsic Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Raptinal, a small molecule compound identified as a potent and unusually rapid inducer of caspase-dependent apoptosis.[1] this compound initiates the intrinsic apoptotic pathway by directly activating caspase-3, leading to swift cell death in a variety of cancer cell lines.[2][3] This guide consolidates the available quantitative data, details key experimental protocols, and visualizes the compound's mechanism and discovery workflow.
Quantitative Data Summary
The following tables summarize the physicochemical properties, in vitro cellular activity, and in vivo pharmacokinetic parameters of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1176-09-6 | [4] |
| Molecular Formula | C₂₈H₁₈O₂ | [4] |
| Molecular Weight | 386.44 g/mol | |
| Appearance | Solid Powder |
| Solubility | 10 mM in DMSO | |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cell Type | 24-hour IC₅₀ (µM) | Reference |
|---|---|---|---|
| U-937 | Human Histiocytic Lymphoma | 1.1 ± 0.1 | |
| SKW 6.4 | Human B Cell Lymphoma | 0.7 ± 0.3 | |
| Jurkat | Human T Cell Leukemia | 2.7 ± 0.9 |
| Various | Cancer and Non-cancerous | 0.7 - 3.4 | |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in C57BL/6 Mice
| Parameter | Value (at 37.5 mg/kg IV) | Reference |
|---|---|---|
| Peak Plasma Concentration (Cₘₐₓ) | 54.4 ± 0.9 µg/mL |
| Elimination Half-life (t₁/₂) | 92.1 ± 5.8 minutes | |
Mechanism of Action
This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. Its primary mechanism involves the rapid release of cytochrome c from the mitochondria into the cytosol. This event occurs within minutes of cellular exposure. Cytosolic cytochrome c then facilitates the activation of caspase-9, which in turn cleaves and activates effector caspases, most notably caspase-3. Activated caspase-3 orchestrates the degradation of key cellular components, leading to the characteristic morphological changes of apoptosis and rapid cell death. Notably, this compound's action bypasses the need for initiator caspase-8 activation, which is characteristic of the extrinsic pathway. Recent studies have also revealed that this compound can inhibit the activity of caspase-activated Pannexin 1 (PANX1), a transmembrane channel involved in cell death-associated processes.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound triggers the intrinsic apoptotic pathway via mitochondrial cytochrome c release.
Experimental Protocols
This section details the methodologies used for the characterization of this compound.
Chemical Synthesis
This compound can be synthesized in a two-step process on a multi-gram scale. While the specific precursors and detailed reaction conditions are proprietary, the general method involves the coupling of two fluorenyl-based moieties followed by functional group manipulation to yield the final dicarbaldehyde product. The structure is confirmed using standard analytical techniques such as NMR spectroscopy.
In Vitro Cell Viability (IC₅₀) Assay
The anti-proliferative activity of this compound is determined using a standard colorimetric or luminometric assay (e.g., MTT or CellTiter-Glo®).
-
Cell Plating: Cancer cell lines (e.g., U-937, Jurkat) are seeded into 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound (typically from 0.01 µM to 100 µM) in complete culture medium is prepared. The existing medium is removed from the plates and 100 µL of the this compound dilutions are added to the respective wells. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: After incubation, a viability reagent is added to each well according to the manufacturer's instructions.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are expressed as a percentage of the vehicle control, and the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is calculated using non-linear regression analysis.
Caspase-3/7 Activation Assay
This protocol measures the activation of effector caspases, a hallmark of apoptosis.
-
Cell Treatment: Cells are plated and treated with this compound (e.g., 10 µM) or vehicle control for various time points (e.g., 0, 30, 60, 120 minutes).
-
Lysis and Reagent Addition: A luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) is added directly to the wells. This reagent lyses the cells and contains a substrate that produces a luminescent signal when cleaved by active caspase-3 or -7.
-
Incubation: The plate is incubated at room temperature for 1-2 hours to allow for signal stabilization.
-
Measurement: Luminescence is measured with a plate reader. An increase in luminescence relative to the control indicates caspase-3/7 activation.
In Vivo Pharmacokinetic Study
This protocol outlines a typical procedure to determine the pharmacokinetic profile of this compound in mice.
-
Animal Model: C57BL/6 mice are used for the study.
-
Compound Administration: this compound is formulated in an appropriate vehicle and administered as a single intravenous (IV) bolus dose (e.g., 37.5 mg/kg) via the tail vein.
-
Blood Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 240 minutes) post-dose, blood samples (approx. 50-100 µL) are collected from a small cohort of mice at each time point into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then harvested and stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis with software like Phoenix WinNonlin to determine key PK parameters such as Cₘₐₓ, t₁/₂, and AUC (Area Under the Curve).
Discovery and Characterization Workflow
The following diagram illustrates the logical workflow from initial discovery to in vivo characterization of this compound.
Caption: High-level workflow for the discovery and preclinical evaluation of this compound.
References
Raptinal: A Technical Guide for Studying the Intrinsic Pathway of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raptinal is a small molecule that has emerged as a powerful tool for the rapid and reliable induction of the intrinsic pathway of apoptosis.[1] Discovered as a potent anti-cancer agent, this compound distinguishes itself by its unparalleled speed in activating the apoptotic cascade, often within minutes, a stark contrast to the hours typically required by other stimuli.[2][3] This unique characteristic, combined with its commercial availability and stability, makes it an invaluable asset for investigating the intricacies of programmed cell death.[1][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and visual representations of the pathways and workflows involved.
Mechanism of Action
This compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. Its primary mechanism involves the direct disruption of mitochondrial function, leading to the rapid release of cytochrome c into the cytosol. This event occurs independently of the pro-apoptotic Bcl-2 family proteins BAX, BAK, and BOK, allowing this compound to bypass upstream signaling events that are often rate-limiting.
Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and procaspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn cleaves and activates effector caspases, most notably caspase-3. Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, such as cellular blebbing, DNA fragmentation, and the formation of apoptotic bodies.
Interestingly, in certain cellular contexts, particularly in cells with high expression of Gasdermin E (GSDME), this compound-induced caspase-3 activation can lead to pyroptosis, an inflammatory form of programmed cell death. Caspase-3 cleaves GSDME, and the resulting N-terminal fragment forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory mediators.
Signaling Pathway Diagram
Caption: this compound initiates the intrinsic apoptosis pathway by disrupting mitochondrial function.
Quantitative Data
This compound exhibits potent cytotoxic activity across a wide range of cancerous and non-cancerous cell lines. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell viability by 50% over a specified time period.
Table 1: IC50 Values of this compound in Various Cell Lines (24-hour incubation)
| Cell Line | Cell Type | IC50 (µM) |
| U-937 | Human Lymphoma | 1.1 ± 0.1 |
| SKW 6.4 | Human Lymphoma | 0.7 ± 0.3 |
| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 |
| HL-60 | Human Promyelocytic Leukemia | 0.15 - 0.7 |
| SK-MEL-5 | Human Melanoma | 0.15 - 0.7 |
| MIA PaCa-2 | Human Pancreatic Carcinoma | Data not specified |
| HOS | Human Osteosarcoma | Data not specified |
| H1993 | Human Lung Adenocarcinoma | Data not specified |
| HT-29 | Human Colon Adenocarcinoma | ~10-15 |
Data compiled from multiple sources.
Table 2: Time Course of this compound-Induced Apoptotic Events in U-937 Cells (10 µM this compound)
| Apoptotic Event | Time of Onset |
| Cytochrome c Release | As early as 10 minutes |
| Caspase-9 Activation | ~20 minutes |
| Caspase-3 Activation | ~30 minutes |
| Significant Loss of Cell Viability | ~2 hours |
Data is approximate and based on immunoblot and cell viability assays.
Experimental Protocols
The rapid action of this compound necessitates precise timing in experimental setups. The following are detailed protocols for key experiments used to study this compound-induced apoptosis.
Experimental Workflow Diagram
References
Raptinal: A Dual-Action Small Molecule Inducing Rapid Apoptosis and Modulating Cellular Communication
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Raptinal, a small lipophilic molecule, has emerged as a potent and rapid inducer of programmed cell death, specifically through the intrinsic apoptotic pathway. Its unique mechanism of action, which bypasses certain upstream signaling events, and its dual functionality as both a pro-apoptotic agent and an inhibitor of the Pannexin 1 (PANX1) channel, make it a valuable tool in cell death research and a potential candidate for therapeutic development. This technical guide provides an in-depth overview of this compound's role in programmed cell death, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its associated signaling pathways.
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or cancerous cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. Chemical inducers of apoptosis are invaluable tools for dissecting the intricate molecular machinery of cell death and for developing novel therapeutics.[1] this compound was discovered as a small molecule capable of inducing intrinsic apoptosis within minutes, a significantly faster rate than many conventional cytotoxic compounds.[1][2] This rapid induction, coupled with its widespread availability, has positioned this compound as a preferred pro-apoptotic agent for a variety of applications.[1]
Mechanism of Action: A Two-Pronged Approach
This compound's primary mechanism involves the direct disruption of mitochondrial function, leading to the rapid release of cytochrome c into the cytoplasm.[3] This event is a critical initiation step for the intrinsic apoptotic pathway. Notably, this compound's action is independent of the pro-apoptotic Bcl-2 family members BAX, BAK, and BOK, allowing it to bypass upstream signaling checkpoints. Once in the cytoplasm, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.
In an unexpected discovery, this compound was also identified as an inhibitor of the caspase-activated Pannexin 1 (PANX1) channel. PANX1 channels are transmembrane proteins that, when opened during apoptosis, regulate the release of "find-me" signals like ATP, which are crucial for the recruitment of phagocytes to clear apoptotic cells. By inhibiting PANX1, this compound interferes with these cell death-associated processes, including the release of ATP and the formation of apoptotic cell-derived extracellular vesicles. This dual ability to both induce apoptosis and inhibit PANX1 makes this compound a unique tool for studying the interplay between cell death and intercellular communication.
Quantitative Data Summary
The following tables summarize the quantitative data reported in various studies on this compound's activity.
Table 1: IC50 Values of this compound in Various Cell Lines (24-hour treatment)
| Cell Line | Cell Type | IC50 (µM) |
| U-937 | Human lymphoma | 1.1 ± 0.1 |
| SKW 6.4 | Human B cell lymphoma | 0.7 ± 0.3 |
| Jurkat | Human T cell leukemia | 2.7 ± 0.9 |
| Various Cancer and Non-cancerous Cell Lines | - | 0.7 - 3.4 |
Data compiled from multiple sources.
Table 2: Effects of this compound on HT-29 Human Colorectal Cancer Cells
| Treatment | Outcome | Result |
| This compound (5 µM, 24h) | % Cell Viability | 67.54% |
| This compound (10 µM, 24h) | % Cell Viability | 58.05% |
| This compound (15 µM, 24h) | % Cell Viability | 34.63% |
| This compound (5 µM, 24h) | % Early Apoptotic Cells | 15.93% |
| This compound (10 µM, 24h) | % Early Apoptotic Cells | 39.16% |
| This compound (15 µM, 24h) | % Early Apoptotic Cells | 44.8% |
| This compound (5 µM, 24h) | % Cells in G0/G1 Phase | 64.69% |
| This compound (10 µM, 24h) | % Cells in G0/G1 Phase | 62.14% |
| This compound (15 µM, 24h) | % Cells in G0/G1 Phase | 51.45% |
Data from a study on colorectal cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound's effects on programmed cell death.
Cell Viability and Apoptosis Assays
4.1.1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate cells (e.g., HT-29) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 15 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control.
4.1.2. Annexin V/Propidium Iodide (AV/PI) Staining for Apoptosis by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Harvest the cells by trypsinization or gentle scraping and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Immunoblotting for Apoptosis-Related Proteins
This technique is used to detect the activation of caspases and the release of cytochrome c.
-
Protein Extraction: Treat cells with this compound for various time points. For cytochrome c release, perform subcellular fractionation to separate mitochondrial and cytosolic fractions. Lyse the cells or fractions in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, cytochrome c, and a loading control (e.g., β-actin or COX IV for mitochondrial fractions).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound research.
Applications in Research and Drug Development
This compound's rapid and reliable induction of apoptosis makes it an excellent positive control in cell death assays. Its unique mechanism of bypassing BAX/BAK/BOK provides a valuable tool for studying the downstream events of the intrinsic apoptotic pathway. Furthermore, its ability to inhibit PANX1 channels opens up new avenues for investigating the role of purinergic signaling in apoptosis and efferocytosis.
From a drug development perspective, this compound's potent cytotoxic activity against various cancer cell lines suggests its potential as an anticancer agent. The ability to induce apoptosis in a manner that is independent of upstream regulators that are often mutated in cancer is particularly advantageous. However, further research is needed to explore its in vivo efficacy, toxicity, and potential for targeted delivery to tumor tissues. The discovery of its PANX1 inhibitory activity also suggests its potential use in modulating inflammatory responses associated with cell death.
Conclusion
This compound is a multifaceted small molecule that has significantly advanced our understanding of programmed cell death. Its rapid induction of intrinsic apoptosis, coupled with its distinct ability to inhibit PANX1 channels, provides researchers with a powerful tool to dissect the complexities of cell death and its associated signaling networks. For drug development professionals, this compound offers a promising scaffold for the design of novel therapeutics targeting apoptosis-related diseases. The continued investigation of this compound and its derivatives is poised to yield further insights into fundamental cellular processes and may ultimately lead to the development of new and effective therapies.
References
An In-depth Technical Guide to the Chemical Properties and Biological Activity of Raptinal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raptinal is a novel small molecule that has garnered significant interest within the scientific community for its ability to rapidly induce apoptosis in a wide range of cell lines. This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action, and detailed protocols for key in vitro and in vivo experiments. This compound's unique ability to activate the intrinsic apoptotic pathway within minutes, coupled with its emerging roles in pyroptosis and ion channel modulation, makes it a valuable tool for cancer research and drug discovery. This document synthesizes the current understanding of this compound, presenting quantitative data in a structured format and visualizing complex biological pathways to facilitate further investigation and application of this potent pro-apoptotic compound.
Chemical and Physical Properties
This compound, with the systematic name [9,9'-Bifluorene]-9,9'-dicarboxaldehyde, is a dialdehyde derivative of bifluorene. Its key chemical and physical properties are summarized in the table below. Notably, this compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO). In solution, this compound exists primarily as a hydrate.[1] It is a stable compound that is not sensitive to light, making it easy to handle in a laboratory setting.[2]
| Property | Value | Reference |
| CAS Number | 1176-09-6 | [3] |
| Molecular Formula | C₂₈H₁₈O₂ | [3] |
| Molecular Weight | 386.44 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | DMSO: ≥ 20 mg/mL (51.75 mM) | |
| In vivo formulation 1: ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ||
| In vivo formulation 2: ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil | ||
| Storage | Store at -20°C for long-term stability |
Biological Activity and Mechanism of Action
This compound is a potent inducer of apoptosis, a form of programmed cell death, and has also been shown to play a role in other cell death pathways such as pyroptosis. Its multifaceted mechanism of action makes it a versatile tool for studying cellular demise.
Rapid Induction of Intrinsic Apoptosis
This compound's primary and most well-characterized function is its ability to trigger the intrinsic pathway of apoptosis with unprecedented speed. Unlike many other apoptosis-inducing agents that can take hours to exert their effects, this compound can initiate apoptosis within minutes.
The key features of this compound-induced apoptosis are:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): this compound acts directly on the mitochondria to induce MOMP, a critical event in the intrinsic apoptotic pathway.
-
Cytochrome c Release: Following MOMP, cytochrome c is rapidly released from the mitochondrial intermembrane space into the cytosol.
-
Caspase Activation: The released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Active caspase-9 then cleaves and activates effector caspases, primarily caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
-
Bypassing Upstream Signaling: A unique feature of this compound is its ability to induce apoptosis independently of the upstream BCL-2 family proteins BAX and BAK, which are typically required for MOMP.
Induction of Pyroptosis
In addition to apoptosis, this compound can induce pyroptosis, a pro-inflammatory form of programmed cell death, in cells expressing Gasdermin E (GSDME).
The mechanism involves:
-
Caspase-3-mediated Cleavage of GSDME: In GSDME-expressing cells, active caspase-3, generated during this compound-induced apoptosis, cleaves GSDME.
-
Pore Formation: The N-terminal fragment of cleaved GSDME inserts into the plasma membrane, forming pores that disrupt the cell's osmotic balance, leading to cell swelling and lysis.
-
Release of Pro-inflammatory Mediators: The pores also allow for the release of pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs), triggering an inflammatory response.
Inhibition of Pannexin 1 (PANX1) Channels
This compound has been identified as an inhibitor of the Pannexin 1 (PANX1) channel, a large-pore channel involved in ATP release and intercellular communication. This inhibition appears to be independent of its pro-apoptotic effects. The blockage of PANX1 by this compound can modulate cellular processes such as the release of "find-me" signals from apoptotic cells.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Caption: this compound's induction of the intrinsic apoptotic pathway.
Caption: this compound-induced pyroptosis in GSDME-expressing cells.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing the in vitro efficacy of this compound.
Caption: A general workflow for in vitro analysis of this compound.
Quantitative Data
In Vitro Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined in various cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.
| Cell Line | Cancer Type | 24-hour IC₅₀ (µM) | Reference |
| U-937 | Human Lymphoma | 1.1 ± 0.1 | |
| SKW 6.4 | Human Lymphoma | 0.7 ± 0.3 | |
| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 | |
| Various Cancer & Non-cancerous cell lines | - | 0.7 - 3.4 |
In Vivo Pharmacokinetics
Pharmacokinetic studies in C57BL/6 mice have provided insights into the in vivo behavior of this compound following intravenous administration.
| Parameter | Value | Reference |
| Dose (intravenous) | 37.5 mg/kg | |
| Peak Plasma Concentration (Cₘₐₓ) | 54.4 ± 0.9 µg/mL | |
| Elimination Half-life (t₁/₂) | 92.1 ± 5.8 minutes |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of Caspase Activation
This protocol is for detecting the cleavage of caspases, a hallmark of apoptosis, following this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Calipers
-
Anesthesia
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (if used) at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily for a specified number of days).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of cell biology, oncology, and pharmacology. Its ability to rapidly and potently induce apoptosis, along with its activities in pyroptosis and ion channel modulation, provides a unique platform for investigating the intricate mechanisms of cell death. The detailed information and protocols provided in this technical guide are intended to facilitate the effective use of this compound in both basic research and preclinical drug development, ultimately contributing to a deeper understanding of cell death pathways and the development of novel therapeutic strategies.
References
Initial Investigations into Raptinal's Cellular Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raptinal is a novel small molecule that has demonstrated remarkable efficacy in rapidly inducing apoptosis in a wide array of cancer cell lines.[1][2] This technical guide provides an in-depth overview of the initial investigations into this compound's cellular effects, with a focus on its mechanism of action and the experimental protocols to assess its activity. This compound distinguishes itself by directly activating caspase-3, a key executioner in the apoptotic cascade, thereby bypassing the need for initiator caspase activation.[3] Furthermore, it promotes the release of cytochrome c from the mitochondria, a critical event in the intrinsic apoptotic pathway.[4][5] Recent studies have also uncovered a dual functionality, with this compound not only inducing apoptosis but also inhibiting the activity of the pannexin 1 (PANX1) channel. This document outlines detailed methodologies for key assays, presents quantitative data from foundational studies, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and development.
Introduction to this compound
This compound is a pro-apoptotic compound that triggers programmed cell death with exceptional speed. Unlike many conventional chemotherapeutic agents that rely on upstream signaling events to initiate apoptosis, this compound acts directly on core components of the apoptotic machinery. This direct action leads to a rapid and robust induction of cell death across numerous cancer cell lines.
The primary mechanism of this compound involves the direct activation of caspase-3, bypassing the activation of initiator caspase-8 and caspase-9. Concurrently, this compound induces the release of cytochrome c from the mitochondria, which is a hallmark of the intrinsic apoptotic pathway. This release further amplifies the caspase cascade, leading to the execution of apoptosis. Beyond its pro-apoptotic functions, this compound has been identified as an inhibitor of PANX1, a transmembrane channel involved in apoptotic processes, suggesting a complex and multifaceted cellular activity.
Quantitative Data Summary
The following tables summarize the key quantitative data from initial studies on this compound, providing a comparative overview of its efficacy in various contexts.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | 24-hour IC50 (µM) | Reference |
| U-937 | Human lymphoma | 1.1 ± 0.1 | |
| SKW 6.4 | Human B-cell lymphoma | 0.7 ± 0.3 | |
| Jurkat | Human T-cell leukemia | 2.7 ± 0.9 | |
| Various Cancer & Non-cancerous | Multiple | 0.7 - 3.4 | |
| HT-29 | Human colon adenocarcinoma | Dose-dependent reduction in viability |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Cancer Type | Dosage | Outcome | Reference |
| C57BL/6 Mice (B16-F10) | Melanoma | 20 mg/kg; intraperitoneally; once daily for 3 consecutive days | Retarded tumor volume and tumor mass by 60% relative to controls. | |
| 4T1 Murine Model | Breast Cancer | 20 mg/kg; intraperitoneally; once daily for 4 consecutive days | 50% growth inhibition after treatment. | |
| C57BL/6 Mice | N/A (Pharmacokinetics) | Single intravenous injection of 37.5 mg/kg | Peak plasma concentration: 54.4 ± 0.9 µg/mL; Elimination half-life: 92.1 ± 5.8 minutes. |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the cellular effects of this compound.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay is used to quantify the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Preparation:
-
Seed cells in a 24-well plate at a density of 0.5 x 10^6 cells/mL and treat with the desired concentration of this compound for the specified time.
-
Include untreated cells as a negative control.
-
Harvest both adherent and suspension cells. For adherent cells, use trypsin and combine with the floating cells from the supernatant.
-
Wash the collected cells twice with ice-cold Phosphate-Buffered Saline (PBS) by centrifugation at approximately 670 x g for 5 minutes at room temperature.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of ~1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of a 100 µg/mL Propidium Iodide (PI) working solution.
-
-
Incubation:
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin-binding buffer and gently mix.
-
Keep the samples on ice and analyze by flow cytometry as soon as possible.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Cellular Fractionation for Cytochrome C Release
This protocol allows for the separation of cytosolic and mitochondrial fractions to assess the translocation of cytochrome c.
Protocol:
-
Cell Harvesting and Lysis:
-
Treat cells with this compound (e.g., 10 µM) for the desired time course.
-
Harvest cells by centrifugation and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in an ice-cold hypotonic buffer and incubate on ice for 3 minutes.
-
Lyse the cells by mechanical disruption, for example, by passing the suspension through a 25-gauge needle multiple times.
-
-
Fractionation:
-
Centrifuge the lysate at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube.
-
Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Sample Preparation for Western Blot:
-
Resuspend the mitochondrial pellet in a suitable buffer.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Prepare samples for Western blot analysis by adding SDS-PAGE sample buffer.
-
Immunoblotting for Caspase and PARP-1 Cleavage
This method is used to detect the activation of caspases and the cleavage of their substrates, such as PARP-1.
Protocol:
-
Protein Extraction and Quantification:
-
Lyse this compound-treated and control cells in RIPA buffer containing a protease inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantify the protein concentration in the supernatant.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or another suitable blocking agent in Tris-Buffered Saline with Tween 20 (TBST) for at least 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., caspase-3, cleaved caspase-3, PARP-1, cleaved PARP-1) overnight at 4°C. Typical dilutions range from 1:500 to 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system or X-ray film.
-
Caspase-3/-7 Activity Assay
This luminescent assay measures the activity of executioner caspases-3 and -7.
Protocol:
-
Assay Setup:
-
Plate cells in a white-walled 96-well plate and treat with this compound.
-
Equilibrate the plate to room temperature.
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Incubation and Measurement:
-
Mix the contents of the wells by shaking for 30 seconds at 500 rpm.
-
Incubate the plate at room temperature for at least 30 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's cellular effects.
Caption: this compound's dual-action signaling pathway.
Caption: Workflow for Annexin V/PI apoptosis assay.
Caption: General workflow for Western blot analysis.
Conclusion
The initial investigations into this compound reveal it to be a potent and rapid inducer of apoptosis with a unique mechanism of action centered on the direct activation of caspase-3 and the induction of mitochondrial cytochrome c release. Its efficacy across a range of cancer cell lines, both in vitro and in vivo, underscores its potential as a valuable research tool and a candidate for further therapeutic development. The detailed protocols and compiled data within this guide are intended to facilitate continued research into the multifaceted cellular effects of this compound and to aid in the design of future studies. The discovery of its inhibitory effect on PANX1 channels opens new avenues for investigation into its broader biological impact.
References
- 1. promega.com [promega.com]
- 2. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
The Emergence of Raptinal: A Novel and Rapid Inducer of Apoptosis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of apoptosis research and cancer therapeutics, the discovery of novel small molecules that can efficiently trigger programmed cell death is of paramount importance. Raptinal, a recently identified compound, has emerged as a potent and unusually rapid inducer of the intrinsic apoptotic pathway.[1][2][3] Its unique mechanism of action, characterized by the rapid release of cytochrome c from mitochondria independent of the pro-apoptotic Bcl-2 family proteins BAX, BAK, and BOK, distinguishes it from many conventional chemotherapeutic agents and apoptosis inducers.[4][5] This technical guide provides an in-depth exploration of the novelty of this compound in apoptosis studies, offering a comprehensive overview of its mechanism, quantitative data on its efficacy, detailed experimental protocols, and a visual representation of its signaling pathway.
Mechanism of Action: A Swift and Direct Path to Apoptosis
This compound's primary novelty lies in its ability to induce apoptosis within minutes, a stark contrast to the hours-long process typically associated with other inducers like staurosporine and doxorubicin. It directly targets the mitochondria, leading to the permeabilization of the outer mitochondrial membrane (MOMP) and the subsequent release of cytochrome c into the cytoplasm. This event initiates the caspase cascade, leading to the activation of executioner caspase-3 and -7, which orchestrate the dismantling of the cell.
A key distinguishing feature of this compound is its ability to bypass the canonical requirement for the pro-apoptotic proteins BAX, BAK, and BOK, which are typically essential for MOMP. This suggests a unique molecular interaction with the mitochondrial membrane, making it an invaluable tool for studying the downstream events of the intrinsic apoptotic pathway in a BAX/BAK/BOK-independent manner.
Furthermore, recent studies have unveiled a dual role for this compound. In addition to its pro-apoptotic activity, it can also inhibit the activity of the caspase-activated Pannexin 1 (PANX1) channel. PANX1 is involved in the release of "find-me" signals from apoptotic cells, and its inhibition by this compound has significant implications for studies on apoptotic cell clearance and the tumor microenvironment.
Quantitative Efficacy of this compound
This compound has demonstrated potent cytotoxic effects across a wide range of cancer and non-cancerous cell lines. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference(s) |
| U-937 | Histiocytic Lymphoma | 24 | 1.1 ± 0.1 | |
| SKW 6.4 | B-cell Lymphoma | 24 | 0.7 ± 0.3 | |
| Jurkat | T-cell Leukemia | 24 | 2.7 ± 0.9 | |
| HCT116 | Colorectal Carcinoma | 24 | Not specified | |
| PCI-1 | Head and Neck Squamous Cell Carcinoma | 24 | Not specified | |
| HT-29 | Colorectal Adenocarcinoma | 24 | ~12 (estimated from viability data) | |
| Various Cancer and Non-cancerous Cell Lines | - | 24 | 0.7 - 3.4 |
Experimental Protocols
Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Plate cells at a suitable density and treat with desired concentrations of this compound (e.g., 10 µM) for various time points (e.g., 2, 4 hours). Include a vehicle-treated control.
-
Cell Harvesting: Gently harvest the cells, including any floating cells, by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases-3 and -7, which are key mediators of apoptosis.
Methodology:
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) in the presence or absence of a pan-caspase inhibitor (e.g., zVAD-fmk at 100 µM) for desired time points.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Assay Reaction: Add a fluorogenic caspase-3/7 substrate (e.g., (DEVD)2-R110) to the cell lysates.
-
Incubation: Incubate the reaction mixture at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a fluorometer. The increase in fluorescence is proportional to the caspase-3/7 activity.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect the cleavage and activation of key apoptotic proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound and prepare cell lysates as described above.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for proteins of interest (e.g., cleaved caspase-3, PARP, cytochrome c).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Visualizations
This compound-Induced Intrinsic Apoptosis Pathway
Caption: this compound's mechanism of inducing intrinsic apoptosis.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: Workflow for studying this compound-induced apoptosis.
Conclusion and Future Directions
This compound represents a significant advancement in the field of apoptosis research. Its rapid and direct mechanism of action, coupled with its ability to bypass key upstream regulators of the intrinsic pathway, makes it a powerful tool for dissecting the molecular events of programmed cell death. The discovery of its dual function as a PANX1 inhibitor further expands its utility in investigating the complex interplay between dying cells and their environment. For drug development professionals, this compound's potent cytotoxic activity against a broad range of cancer cells presents a promising avenue for the development of novel anti-cancer therapies, particularly for tumors that have developed resistance to conventional apoptosis-inducing agents. Future research should focus on elucidating the precise molecular target of this compound at the mitochondrial membrane and exploring its therapeutic potential in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a powerful tool for rapid induction of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Raptinal: A Potent Chemical Probe for Rapid Caspase Activation and Apoptosis Induction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Raptinal is a small molecule that has emerged as a powerful tool in apoptosis research, enabling the rapid and direct activation of the intrinsic caspase cascade.[1] Unlike many conventional apoptosis inducers that require hours to elicit a cellular response, this compound can trigger programmed cell death within minutes.[2] This unique property makes it an invaluable chemical probe for dissecting the intricate molecular events of apoptosis with high temporal resolution. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and a discussion of its dual role as both a pro-apoptotic agent and an inhibitor of the Pannexin 1 (PANX1) channel.[3][4]
Mechanism of Action
This compound's primary mechanism of action involves the rapid induction of the intrinsic apoptosis pathway. It directly activates the effector caspase-3, bypassing the need for the activation of initiator caspases-8 and -9.[1] A key event in this compound-induced apoptosis is the permeabilization of the outer mitochondrial membrane, which occurs independently of the canonical pro-apoptotic proteins BAX, BAK, and BOK. This leads to the release of cytochrome c from the mitochondria into the cytosol, a critical step in the formation of the apoptosome and the subsequent activation of the caspase cascade. While the precise molecular target of this compound on the mitochondria remains an area of active investigation, its ability to bypass upstream signaling events makes it a unique tool for studying the core apoptotic machinery.
In addition to its pro-apoptotic effects, this compound has been identified as an inhibitor of the caspase-activated PANX1 channel. PANX1 is a transmembrane channel involved in cell-to-cell communication and the release of "find-me" signals from apoptotic cells. The mechanism of PANX1 inhibition by this compound appears to be distinct from other known inhibitors and may involve covalent binding or interaction with an intermediate target. This dual functionality should be considered when designing and interpreting experiments using this compound.
Quantitative Data
The cytotoxic and pro-apoptotic efficacy of this compound has been quantified across a variety of cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low micromolar range after a 24-hour incubation period.
| Cell Line | Cell Type | Average IC50 (µM) | Citation |
| U-937 | Human Lymphoma | 1.1 ± 0.1 | |
| SKW 6.4 | Human Lymphoma | 0.7 ± 0.3 | |
| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 | |
| Various Cancer & Non-cancerous | 0.7 - 3.4 |
Experimental Protocols
Caspase-3/7 Activity Assay
This protocol describes the measurement of caspase-3 and -7 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
This compound
-
96-well white-walled plates
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC or Z-DEVD-R110)
-
Fluorometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 1-4 hours).
-
Lyse the cells by adding an equal volume of Caspase Assay Buffer to each well.
-
Incubate the plate at 37°C for 15-30 minutes to ensure complete lysis.
-
Add the fluorogenic caspase-3/7 substrate to each well to a final concentration of 20-50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 400/505 nm for Ac-DEVD-AFC).
-
The increase in fluorescence is proportional to the caspase-3/7 activity.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time. Include untreated control cells.
-
Harvest the cells (including any floating cells) and wash them once with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot for Cytochrome c Release
This protocol details the detection of cytochrome c in the cytosolic fraction of cells, a hallmark of mitochondrial outer membrane permeabilization.
Materials:
-
This compound-treated and control cells
-
Cytosol Extraction Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)
-
Dounce homogenizer
-
Centrifuge
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against Cytochrome c
-
Primary antibody against a cytosolic loading control (e.g., GAPDH or β-actin)
-
Primary antibody against a mitochondrial loading control (e.g., COX IV) to check for contamination
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Harvest approximately 5 x 10^7 cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 1 mL of ice-cold Cytosol Extraction Buffer and incubate on ice for 15 minutes.
-
Homogenize the cells using a pre-chilled Dounce homogenizer with 30-50 strokes.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.
-
Collect the supernatant, which is the cytosolic fraction.
-
Determine the protein concentration of the cytosolic extracts.
-
Separate 20-30 µg of cytosolic protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against cytochrome c.
-
Probe for loading controls to ensure equal protein loading and to check for mitochondrial contamination in the cytosolic fraction.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. An increased band intensity for cytochrome c in the cytosolic fraction of this compound-treated cells indicates its release from the mitochondria.
Visualizations
Caption: this compound-induced intrinsic apoptosis pathway.
References
Methodological & Application
Raptinal Protocol for Inducing Apoptosis in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raptinal is a small molecule that has emerged as a potent and rapid inducer of apoptosis in a wide range of cell lines.[1][2] Its ability to swiftly trigger programmed cell death through the intrinsic pathway makes it a valuable tool for studying apoptosis, screening anti-cancer therapeutics, and serving as a positive control in cell death assays.[3][4] These application notes provide detailed protocols for utilizing this compound to induce apoptosis in cell culture, along with methods for its quantification and the elucidation of its mechanism of action.
This compound's primary mechanism involves the direct disruption of mitochondrial function, leading to the release of cytochrome c into the cytoplasm.[5] This event initiates a cascade of downstream signaling, culminating in the activation of effector caspases, the executioners of apoptosis. Notably, this compound can induce apoptosis within minutes to a few hours, a significantly faster timeframe compared to many other apoptotic inducers.
Data Presentation
The following tables summarize the quantitative data related to this compound's efficacy in inducing apoptosis across various cell lines.
Table 1: IC50 Values of this compound in Various Cell Lines (24-hour incubation)
| Cell Line | Cell Type | IC50 (µM) |
| U-937 | Human lymphoma | 1.1 ± 0.1 |
| SKW 6.4 | Human B-cell lymphoma | 0.7 ± 0.3 |
| Jurkat | Human T-cell leukemia | 2.7 ± 0.9 |
| HT-29 | Human colon adenocarcinoma | 5 - 15 (dose-dependent viability reduction) |
| AGS | Human gastric adenocarcinoma | Not specified, but 10µM induces caspase-3 cleavage |
| MKN28 | Human gastric adenocarcinoma | Not specified, but 10µM induces caspase-3 cleavage |
| MKN45 | Human gastric adenocarcinoma | Not specified, but 10µM induces caspase-3 cleavage |
| HCT116 | Human colon cancer | Not specified, but apoptosis induced at 10µM |
| PCI-1 | Head and neck squamous cell carcinoma | Not specified, but apoptosis induced at various concentrations |
| Jurkat J16 | Human T-cell leukemia | Not specified, but apoptosis induced at various concentrations |
Data compiled from multiple sources.
Table 2: Time-Course of Apoptotic Events Induced by 10 µM this compound in U-937 Cells
| Time after Treatment | Event |
| 10 minutes | Partial cytochrome c release |
| 20 minutes | Nearly complete cytochrome c release, initial caspase-9 activation |
| 30 minutes | Significant caspase-3 activation |
| 45 minutes | Complete cleavage of procaspase-9, -8, and -3 |
| 2 hours | Approximately 80% loss of cell viability |
Data compiled from multiple sources.
Experimental Protocols
Here are detailed methodologies for key experiments to study this compound-induced apoptosis.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well for solid tumors, 0.5-1.0 x 10^5 cells/mL for leukemic cells) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include an untreated control.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain membrane integrity. Centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Annexin V-FITC is typically detected in the FL1 channel (green fluorescence).
-
PI is typically detected in the FL2 or FL3 channel (red fluorescence).
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis studies).
-
Protocol 3: Detection of Caspase Activation by Western Blotting
This protocol allows for the detection of the cleavage of pro-caspases into their active forms.
Materials:
-
This compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-9, anti-cleaved caspase-9, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved caspase-3) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The appearance of cleaved caspase bands or the disappearance of pro-caspase bands indicates caspase activation.
Visualizations
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a general experimental workflow.
Caption: Signaling pathway of this compound-induced intrinsic apoptosis.
Caption: General experimental workflow for studying this compound-induced apoptosis.
References
- 1. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of Raptinal for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raptinal is a small molecule that has garnered significant attention in cell biology and cancer research due to its ability to rapidly induce apoptosis, or programmed cell death.[1][2] Unlike many other apoptosis-inducing agents that can take hours to exert their effects, this compound initiates the intrinsic caspase-dependent apoptotic pathway within minutes across a wide variety of cell lines.[3][4] This rapid action makes it a valuable tool for studying the intricate mechanisms of apoptosis and for the development of novel anti-cancer therapeutics.[2] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for in vitro experiments, including detailed protocols for key assays and a summary of its effects on various cell lines.
Mechanism of Action
This compound triggers the intrinsic pathway of apoptosis, which is mediated by mitochondria. It acts upstream of procaspase-3, leading to the release of cytochrome c from the mitochondria into the cytosol. This event initiates a caspase cascade, beginning with the activation of caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 then cleaves a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis. Notably, this compound appears to bypass the need for initiator caspase-8 activation, directly engaging the core apoptotic machinery.
Data Presentation: Efficacy of this compound Across Various Cell Lines
The optimal concentration of this compound is cell-line dependent. The following tables summarize the effective concentrations and IC50 values of this compound in several commonly used cancer and non-cancerous cell lines.
Table 1: IC50 Values of this compound in Various Cell Lines (24-hour treatment)
| Cell Line | Cell Type | Average IC50 (µM) | Reference |
| U-937 | Human Histiocytic Lymphoma | 1.1 ± 0.1 | |
| SKW 6.4 | Human B-cell Lymphoma | 0.7 ± 0.3 | |
| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 | |
| HFF-1 | Human Foreskin Fibroblast | 3.3 ± 0.2 | |
| MCF10A | Human Breast Epithelial | 3.0 ± 0.2 | |
| WT-MEF | Mouse Embryonic Fibroblasts | 2.4 ± 0.7 | |
| 3T3 | Mouse Embryonic Fibroblasts | 3.4 ± 0.5 | |
| HT-29 | Human Colorectal Adenocarcinoma | Not explicitly an IC50, but significant viability loss at 5-15 µM |
Table 2: Effective Concentrations of this compound for Inducing Apoptotic Events
| Cell Line(s) | Assay | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| U-937, SKW 6.4 | Cytochrome c Release | 10 | 10-30 minutes | Release of cytochrome c from mitochondria | |
| AGS, MKN28, MKN45 | Western Blot | 10 | 2 hours | Cleavage of pro-caspase-3 | |
| U-937 | Western Blot | 10 | 1 hour | Activation of procaspase-3 and cleavage of PARP-1 | |
| HT-29 | Flow Cytometry | 5, 10, 15 | 24 hours | Increased percentage of apoptotic cells (15.93%, 39.16%, 44.8% respectively) | |
| YUMM1.7 (mouse melanoma) | Western Blot | 2.5 | 3 hours | Cleavage of caspase-3 and PARP |
Experimental Protocols
Protocol 1: Determination of Cell Viability using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
24-well plate
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 0.5 x 10^6 cells/mL in complete culture medium and incubate overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20 µM). Include a DMSO-treated vehicle control. For time-course experiments, treat for various durations (e.g., 1, 2, 4, 24 hours).
-
Cell Harvesting: After incubation, centrifuge suspension cells or trypsinize and collect adherent cells.
-
Washing: Wash cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Western Blot Analysis of Caspase-3 and PARP Cleavage
This protocol is used to detect the activation of the apoptotic cascade by observing the cleavage of key proteins.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved Caspase-3 (Asp175)
-
Rabbit anti-PARP
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound (e.g., 10 µM) for the appropriate time (e.g., 1-4 hours). Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Expected Results:
-
A decrease in the full-length pro-caspase-3 band and the appearance of the cleaved (active) caspase-3 fragments (p17/p19 and p12).
-
A decrease in the full-length PARP band (116 kDa) and the appearance of the cleaved PARP fragment (89 kDa).
Protocol 3: Cytochrome c Release Assay
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.
Materials:
-
Cells of interest
-
This compound
-
Digitonin or a commercial kit for cytosolic and mitochondrial fractionation
-
Lysis buffer for Western blotting
-
Antibodies:
-
Mouse anti-cytochrome c
-
Antibody against a mitochondrial marker (e.g., COX IV)
-
Antibody against a cytosolic marker (e.g., β-actin)
-
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) for a short time course (e.g., 0, 10, 20, 30, 60 minutes).
-
Cell Fractionation:
-
Harvest and wash the cells.
-
Permeabilize the plasma membrane with a low concentration of digitonin to release the cytosolic fraction, leaving the mitochondria intact.
-
Centrifuge to separate the cytosolic supernatant from the mitochondrial pellet.
-
-
Protein Analysis:
-
Lyse the mitochondrial pellet.
-
Analyze equal protein amounts of the cytosolic and mitochondrial fractions by Western blotting as described in Protocol 2.
-
Probe the membrane with antibodies against cytochrome c, a mitochondrial marker, and a cytosolic marker to confirm the purity of the fractions.
-
Expected Results:
-
An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction over time following this compound treatment.
Visualization of Pathways and Workflows
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Workflow for Annexin V/PI cell viability assay.
Caption: Workflow for Western blot analysis of apoptotic markers.
References
Application Notes and Protocols for Preclinical Administration of Raptinal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Raptinal's administration and dosage for preclinical research, based on currently available data. The protocols and information are intended to guide researchers in designing and executing in vivo and in vitro studies.
Introduction to this compound
This compound is a small molecule that has been identified as a potent and rapid inducer of apoptosis. It functions by directly activating the intrinsic apoptotic pathway, leading to programmed cell death in a variety of cell types.[1][2][3] Its primary mechanism of action involves the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.[1][3] Notably, this compound can bypass the activation of initiator caspase-8 and caspase-9, directly activating the effector caspase-3. This rapid induction of apoptosis makes this compound a valuable tool for studies in cancer biology and other fields where controlled cell death is a subject of investigation. More recent findings have also shown that this compound can inhibit the Pannexin 1 (PANX1) channel, a ubiquitously expressed transmembrane channel involved in cell death-associated processes.
Mechanism of Action
This compound triggers the intrinsic pathway of apoptosis. This process is initiated by mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome, a complex that recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution phase of apoptosis. This compound has been shown to induce cytochrome c release within minutes of application. Additionally, this compound's activity has been linked to the p53/Bcl2/Bax/caspase-3 signaling pathway in the context of colon cancer.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's dual mechanism of action.
In Vitro Applications
This compound is effective at inducing apoptosis in a wide range of cell lines.
Table 1: In Vitro Dosage and Effects of this compound
| Cell Line(s) | Concentration | Incubation Time | Observed Effect | Citation(s) |
| U-937, SKW 6.4, Jurkat | 0.7-3.4 µM | 24 hours | IC50 values for cell death | |
| AGS, MKN28, MKN45 | 10 µM | 2 hours | Cleavage of pro-caspase-3 | |
| U-937 | 10 µM | 30 minutes | Activation of caspase-3 | |
| HT-29 | 5, 10, 15 µM | Not specified | Dose-dependent reduction in cell viability | |
| HCT116 | 10 µM | 15 minutes | Induction of cytochrome c release |
Protocol: Induction of Apoptosis in Cell Culture
-
Cell Plating: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1-20 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) under standard cell culture conditions.
-
Analysis: Assess apoptosis using standard methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, caspase activity assays, or Western blotting for cleaved caspases and PARP.
In Vivo Applications & Dosage for Preclinical Studies
Preclinical in vivo studies have primarily utilized mouse models of cancer. The administration route and dosage can be adapted based on the experimental model and research question.
Table 2: In Vivo Administration and Dosage of this compound in Mice
| Animal Model | Administration Route | Dosage | Dosing Schedule | Observed Effect | Citation(s) |
| C57BL/6 Mice | Intravenous (IV) | 15-60 mg/kg | Single dose | Well-tolerated, no hematologic toxicity | |
| C57BL/6 Mice | Intravenous (IV) | 37.5 mg/kg | Single dose | Peak plasma concentration: 54.4±0.9 µg/mL; Elimination half-life: 92.1±5.8 minutes | |
| B16-F10 Melanoma | Intraperitoneal (IP) | 20 mg/kg | Once daily for 3 consecutive days | 60% retardation of tumor volume and mass | |
| 4T1 Breast Cancer | Intraperitoneal (IP) | 20 mg/kg | Once daily for 4 consecutive days | 50% growth inhibition |
Protocol: Intraperitoneal (IP) Administration of this compound in Mice
-
Animal Model: Utilize appropriate mouse strains for the study (e.g., C57BL/6 or BALB/c for syngeneic tumor models).
-
This compound Formulation: Prepare the this compound solution for injection. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be calculated based on the desired dosage (e.g., 20 mg/kg) and the average weight of the mice.
-
Administration:
-
Properly restrain the mouse.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 25-27 gauge needle at a shallow angle and inject the this compound solution.
-
-
Monitoring: Observe the animals for any signs of distress or toxicity post-injection. Monitor tumor growth or other relevant endpoints according to the study design.
Protocol: Intravenous (IV) Administration of this compound in Mice
-
Animal Model: C57BL/6 mice are a commonly used strain.
-
This compound Formulation: Prepare the this compound solution as described for IP injection, ensuring it is sterile and free of particulates.
-
Administration:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Using a 27-30 gauge needle, inject the this compound solution slowly into one of the lateral tail veins.
-
-
Monitoring: Monitor the animal for any immediate adverse reactions and for the desired experimental outcomes.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for a preclinical in vivo efficacy study.
Potential Applications in Retinal Degeneration Models
While current literature on this compound primarily focuses on cancer, its pro-apoptotic mechanism suggests potential utility in models of diseases characterized by pathological cell death, such as retinal degeneration. Various animal models are used to study retinal degeneration, including those induced by chemicals (e.g., sodium iodate, N-methyl-N-nitrosourea), light damage, or genetic mutations (e.g., rd1 and rd10 mice).
Researchers could explore the use of this compound in these models to:
-
Establish a positive control for apoptosis in the retina.
-
Investigate the downstream effects of photoreceptor or RPE cell death.
-
Study the timeline of retinal degeneration following a rapid apoptotic insult.
For such studies, local administration routes like intravitreal or subretinal injections would likely be more appropriate than systemic administration to target the eye specifically. Dosages would need to be optimized for these routes to achieve the desired effect without causing widespread toxicity.
Safety and Toxicology
Single intravenous doses of this compound up to 60 mg/kg have been shown to be well-tolerated in mice, with no hematologic toxicity observed 7 days post-administration. However, as with any experimental compound, it is crucial to perform thorough toxicology and safety assessments as part of any preclinical development program.
Conclusion
This compound is a potent and fast-acting inducer of apoptosis with established preclinical efficacy in cancer models. The provided protocols for in vitro and in vivo administration offer a starting point for researchers. Further exploration of its utility in other disease models, such as retinal degeneration, is warranted and will require careful optimization of administration routes and dosages.
References
Application Notes and Protocols for Raptinal-Based Apoptosis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raptinal is a small molecule that has emerged as a potent and rapid inducer of apoptosis, the process of programmed cell death.[1][2] Its ability to swiftly and reliably trigger the intrinsic apoptotic pathway makes it an invaluable tool in a wide range of biological research, from dissecting cell death mechanisms to screening potential therapeutic agents.[1][3] Unlike many other apoptosis inducers that can take hours to elicit a response, this compound can initiate apoptosis within minutes. This characteristic makes it an excellent positive control in cytotoxicity and apoptosis assays.
This compound's primary mechanism of action involves the direct disruption of mitochondrial function, leading to the rapid release of cytochrome c into the cytoplasm. This event subsequently activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell. Notably, this compound appears to bypass the need for the pro-apoptotic proteins BAX and BAK. This application note provides a comprehensive, step-by-step guide for utilizing this compound to induce and quantify apoptosis in a laboratory setting.
Signaling Pathway
This compound initiates the intrinsic pathway of apoptosis by directly acting on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. Under certain cellular contexts, particularly in cells expressing high levels of Gasdermin E (GSDME), this compound-induced caspase-3 activation can also lead to pyroptosis, an inflammatory form of cell death.
Experimental Workflow
The general workflow for a this compound-based apoptosis assay involves several key stages: cell culture and treatment, apoptosis detection using a selected method, data acquisition, and subsequent analysis.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for inducing apoptosis with this compound and quantifying it using three common methods: Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity assay, and TUNEL assay.
Protocol 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This is one of the most common methods to detect apoptosis. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it identifies late apoptotic and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Treat cells with the desired concentration of this compound (e.g., 5, 10, 15 µM) for a specified time (e.g., 2, 4, 24 hours).
-
Include a vehicle control (DMSO-treated) and an untreated control.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.
-
For suspension cells, collect them directly.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.
Materials:
-
Cells of interest
-
White-walled 96-well plate (for luminescence) or black-walled 96-well plate (for fluorescence)
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Cell Treatment: Treat cells with various concentrations of this compound and controls as described in Protocol 1.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. It enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.
Materials:
-
Cells cultured on coverslips or slides
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)
-
In Situ Cell Death Detection Kit, Fluorescein (or equivalent)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound and controls.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 1 hour at room temperature.
-
Permeabilization: Wash with PBS and incubate in permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction:
-
Wash with PBS.
-
Add 50 µL of TUNEL reaction mixture to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
-
Washing and Counterstaining:
-
Rinse three times with PBS.
-
Mount coverslips onto slides with a mounting medium containing DAPI.
-
-
Data Acquisition: Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, while all nuclei will be stained blue by DAPI.
Data Presentation
Quantitative data from this compound-based apoptosis assays can be effectively summarized in tables for clear comparison.
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change vs. Control) | % TUNEL Positive Cells | Reference |
| HT-29 | 5 | 24 | 15.93 | - | - | |
| HT-29 | 10 | 24 | 39.16 | - | - | |
| HT-29 | 15 | 24 | 44.80 | - | - | |
| U-937 | 10 | 2 | Significant increase | - | - | |
| Jurkat | 10 | 4 | Significant increase | - | - | |
| MIA PaCa-2 | 10 | 1 | - | Significant increase | - |
Data presented is illustrative and compiled from various sources. Exact values will vary depending on the cell line and experimental conditions.
Experimental Controls
To ensure the validity of the results, the following controls are essential:
-
Untreated Control: Cells cultured in medium alone to establish a baseline level of apoptosis.
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (typically DMSO) to account for any effects of the solvent.
-
Positive Control (for assay validation): In addition to this compound, another known apoptosis inducer (e.g., staurosporine) can be used to confirm that the assay is working correctly.
-
Negative Control (for staining): For immunofluorescence-based assays, an unstained cell sample and single-color controls are necessary for setting up the flow cytometer or microscope correctly.
This compound is a powerful and versatile tool for inducing apoptosis in a rapid and controlled manner. The detailed protocols and guidelines provided in this application note will enable researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of programmed cell death. By following these standardized procedures and including appropriate controls, reliable and reproducible data can be generated to advance our understanding of apoptosis and its role in health and disease.
References
Application of Raptinal in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raptinal is a novel small molecule that has garnered significant interest in cancer research due to its ability to rapidly induce programmed cell death in a wide range of cancer cell lines.[1][2] Discovered in 2015, this lipophilic compound triggers intrinsic apoptosis within minutes by directly disrupting mitochondrial function, leading to the release of cytochrome c.[1][3] A key feature of this compound's mechanism is its independence from the pro-apoptotic proteins BAX, BAK, and BOK, allowing it to bypass common resistance mechanisms in cancer cells. Furthermore, this compound has been shown to directly activate caspase-3, a critical executioner caspase in the apoptotic cascade. Beyond apoptosis, recent studies have revealed this compound's capacity to induce pyroptosis, an inflammatory form of cell death, in a gasdermin E (GSDME)-dependent manner. This dual mechanism of inducing both immunologically silent and inflammatory cell death pathways makes this compound a versatile tool for cancer research and a potential candidate for therapeutic development. This document provides detailed application notes and protocols for utilizing this compound in cancer cell line research.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | 24-hour IC50 (µM) | Reference |
| U-937 | Histiocytic Lymphoma | 1.1 ± 0.1 | |
| SKW 6.4 | B-cell Lymphoma | 0.7 ± 0.3 | |
| Jurkat | T-cell Leukemia | 2.7 ± 0.9 | |
| HT-29 | Colorectal Carcinoma | ~10-15 (viability reduced to ~58-35%) | |
| HCT116 | Colorectal Carcinoma | Effective at 10 µM | |
| PCI-1 | Head and Neck Cancer | Effective at 10 µM | |
| B16-F10 | Melanoma | Effective in vivo at 20 mg/kg | |
| 4T1 | Breast Cancer | Effective in vivo at 20 mg/kg |
Table 2: Effects of this compound on Apoptosis and Cell Cycle in HT-29 Cells
| Treatment | Concentration (µM) | Early Apoptosis (%) | G0/G1 Phase Arrest (%) | Reference |
| This compound | 15 | Substantial Increase | Significant Increase |
Signaling Pathways
This compound's primary mechanism of action involves the rapid induction of the intrinsic apoptotic pathway. It directly targets mitochondria, causing mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which then activates the caspase cascade. Additionally, this compound can directly activate caspase-3. In some cancer cell types, particularly those with high GSDME expression, this compound-activated caspase-3 can cleave GSDME, leading to pyroptosis.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitochondrial Outer Membrane Permeabilization (MOMP) using Raptinal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raptinal is a small molecule that has emerged as a potent and rapid inducer of intrinsic apoptosis.[1][2] Its unique mechanism of action, which involves the induction of mitochondrial outer membrane permeabilization (MOMP) and subsequent cytochrome c release, makes it a valuable tool for studying the intricacies of programmed cell death.[3][4] Notably, this compound can trigger MOMP and apoptosis in a manner that is independent of the canonical pro-apoptotic proteins BAX, BAK, and BOK, providing a unique model to investigate alternative pathways of mitochondrial-mediated cell death.[5] Furthermore, this compound's rapid action allows for the precise temporal analysis of apoptotic events.
These application notes provide detailed protocols for utilizing this compound to study MOMP and related apoptotic phenomena. The included methodologies are intended to guide researchers in accurately assessing mitochondrial dysfunction and cell death in response to this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | 24-hour IC50 (µM) | Reference(s) |
| U-937 | Human lymphoma | 1.1 ± 0.1 | |
| SKW 6.4 | Human B-cell lymphoma | 0.7 ± 0.3 | |
| Jurkat | Human T-cell leukemia | 2.7 ± 0.9 | |
| HL-60 | Human promyelocytic leukemia | ~0.15-0.7 | |
| SK-MEL-5 | Human melanoma | ~0.15-0.7 | |
| HOS | Human osteosarcoma | Not specified | |
| H1993 | Human lung adenocarcinoma | Not specified | |
| MIA PaCa-2 | Human pancreatic carcinoma | Not specified | |
| HT-29 | Human colorectal adenocarcinoma | 5-15 (dose-dependent suppression) | |
| AGS | Human gastric adenocarcinoma | Effective at 10 | |
| MKN28 | Human gastric adenocarcinoma | Effective at 10 | |
| MKN45 | Human gastric adenocarcinoma | Effective at 10 |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) for the appropriate duration (e.g., 30 minutes to 4 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect the cells, including any floating cells from the supernatant, and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Analyze the data to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential in this compound-treated cells. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
This compound
-
Cell culture medium
-
JC-1 dye solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate suitable for fluorescence imaging or plate reader analysis.
-
Treat cells with this compound (e.g., 10 µM) for a short duration (e.g., 5-30 minutes), as this compound can induce rapid changes in ΔΨm. Include a vehicle-treated control and a positive control for depolarization (e.g., CCCP).
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).
-
Remove the culture medium from the cells and add the JC-1 staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
After incubation, remove the staining solution and wash the cells once or twice with warm PBS or the assay buffer provided with the kit.
-
-
Fluorescence Measurement:
-
Immediately analyze the cells using a fluorescence microscope or a fluorescence plate reader.
-
For JC-1 aggregates (indicating high ΔΨm), use an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm (red fluorescence).
-
For JC-1 monomers (indicating low ΔΨm), use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm (green fluorescence).
-
Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential. A decrease in this ratio in this compound-treated cells compared to the control indicates mitochondrial depolarization.
-
Protocol 3: Detection of Cytochrome c Release by Western Blotting
This protocol outlines a method to detect the translocation of cytochrome c from the mitochondria to the cytosol in this compound-treated cells, a key indicator of MOMP.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Digitonin
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-β-actin or GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound (e.g., 10 µM) for the desired time (e.g., 10-30 minutes).
-
Harvest cells by centrifugation and wash once with cold PBS.
-
-
Cytosolic Fractionation:
-
Resuspend the cell pellet in a small volume of ice-cold buffer containing a low concentration of digitonin (e.g., 25-50 µg/mL). The optimal concentration should be titrated for your cell type to selectively permeabilize the plasma membrane without disrupting the mitochondrial outer membrane.
-
Incubate on ice for a few minutes with gentle agitation.
-
Centrifuge at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the cells (with intact mitochondria).
-
Carefully collect the supernatant, which represents the cytosolic fraction.
-
-
Mitochondrial Fraction (Optional):
-
The remaining cell pellet can be lysed with a stronger detergent-containing buffer to obtain the mitochondrial fraction for use as a control.
-
-
Western Blotting:
-
Determine the protein concentration of the cytosolic fractions using a BCA assay.
-
Load equal amounts of protein from the cytosolic fractions onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cytochrome c antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Probe the same membrane with antibodies against cytosolic and mitochondrial loading controls to ensure the purity of the fractions. An increase in the cytochrome c signal in the cytosolic fraction of this compound-treated cells indicates its release from the mitochondria.
-
Mandatory Visualizations
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 4. A Universal Approach to Analyzing Transmission Electron Microscopy with ImageJ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Studying GSDME-Dependent Pyroptosis Using Raptinal
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cellular contents. A key mediator of this process is Gasdermin E (GSDME). Upon cleavage by activated caspase-3, GSDME's N-terminal fragment oligomerizes to form pores in the plasma membrane, leading to pyroptotic cell death.[1][2] This pathway has significant implications in cancer biology and therapy, as inducing pyroptosis in tumor cells can stimulate an anti-tumor immune response.[1][3][4]
Raptinal is a small molecule that acts as a rapid activator of caspase-3, making it a valuable tool for studying GSDME-dependent pyroptosis. By directly activating the executioner caspase, this compound bypasses upstream apoptotic signaling and swiftly initiates the cleavage of GSDME, providing a specific and potent method to induce and investigate this cell death pathway. These application notes provide a detailed overview and protocols for utilizing this compound to study GSDME-dependent pyroptosis in cancer cell lines.
Mechanism of Action
This compound induces GSDME-dependent pyroptosis through a well-defined signaling cascade. As a potent caspase-3 activator, this compound initiates a series of downstream events culminating in pyroptotic cell death in cells expressing GSDME.
Experimental Data Summary
The following tables summarize the quantitative data from studies using this compound to induce pyroptosis in various melanoma cell lines. These tables provide a reference for expected outcomes and effective concentrations.
Table 1: Dose-Dependent Effects of this compound on Pyroptosis Markers (3-hour treatment)
| Cell Line | This compound (µM) | GSDME Cleavage (p35/p55 ratio) | LDH Release (%) | HMGB1 Release (relative to control) |
| A375 | 1.25 | + | ~10% | + |
| 2.5 | ++ | ~20% | ++ | |
| 5.0 | +++ | ~40% | +++ | |
| 10.0 | ++++ | ~60% | ++++ | |
| WM35 | 1.25 | + | ~15% | + |
| 2.5 | ++ | ~30% | ++ | |
| 5.0 | +++ | ~50% | +++ | |
| 10.0 | ++++ | ~70% | ++++ | |
| D4M3.A | 1.25 | + | ~5% | + |
| 2.5 | ++ | ~15% | ++ | |
| 5.0 | +++ | ~25% | +++ | |
| 10.0 | ++++ | ~35% | ++++ | |
| YUMM1.7 | 1.25 | + | ~10% | + |
| 2.5 | ++ | ~25% | ++ | |
| 5.0 | +++ | ~40% | +++ | |
| 10.0 | ++++ | ~55% | ++++ |
Data compiled from Vernon et al., 2022. The '+' symbols indicate a qualitative increase in band intensity or release.
Table 2: Time-Course of Pyroptosis Induction with this compound
| Cell Line | This compound (µM) | Time (minutes) | Cleaved Caspase-3 | GSDME Cleavage | HMGB1 Release |
| A375 | 5.0 | 30 | + | - | - |
| 60 | ++ | + | + | ||
| 90 | +++ | ++ | ++ | ||
| 120 | ++++ | +++ | +++ | ||
| 180 | ++++ | ++++ | ++++ | ||
| WM35 | 2.5 | 30 | + | - | - |
| 60 | ++ | + | + | ||
| 90 | +++ | ++ | ++ | ||
| 120 | ++++ | +++ | +++ | ||
| 180 | ++++ | ++++ | ++++ |
Data compiled from Vernon et al., 2022. The '+' symbols indicate a qualitative increase in band intensity or release.
Experimental Protocols
The following are detailed protocols for key experiments to study this compound-induced GSDME-dependent pyroptosis.
1. Cell Culture and Treatment
-
Cell Lines: Human melanoma (A375, WM35) or mouse melanoma (D4M3.A, YUMM1.7) cell lines are suitable models.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in 6-well or 12-well plates to achieve 70-80% confluency on the day of treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired final concentrations (e.g., 1.25 µM to 10 µM) in complete culture medium.
-
Replace the existing medium with the this compound-containing medium.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubate for the desired time (e.g., 30 minutes to 3 hours for time-course experiments, or a fixed time like 3 hours for dose-response experiments).
-
2. Western Blot Analysis for Protein Cleavage
This protocol is for detecting the cleavage of GSDME, caspase-3, and PARP.
-
Sample Collection:
-
After treatment, carefully collect the cell culture supernatant (for secreted protein analysis like HMGB1).
-
Wash the adherent cells once with ice-cold PBS.
-
Lyse the cells directly in the well with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Anti-GSDME (detects full-length ~55 kDa and N-terminal fragment ~35 kDa)
-
Anti-cleaved Caspase-3
-
Anti-PARP (detects full-length ~116 kDa and cleaved fragment ~89 kDa)
-
Anti-α-tubulin or β-actin as a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. LDH Release Assay for Cytotoxicity
This assay quantifies cell lysis by measuring the activity of lactate dehydrogenase (LDH) released into the supernatant.
-
Procedure:
-
After this compound treatment, collect the cell culture supernatant.
-
To determine the maximum LDH release, lyse control cells with a lysis buffer provided in the LDH assay kit.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of LDH release using the following formula: % LDH Release = [(Sample Value - Blank) / (Maximum LDH Release - Blank)] x 100
-
4. ELISA for DAMPs and Cytokine Release
This protocol measures the concentration of released HMGB1, IL-1α, or IL-1β in the supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Centrifuge the supernatant to remove any cell debris.
-
Use commercial ELISA kits for HMGB1, IL-1α, or IL-1β.
-
Follow the manufacturer's protocol for the assay.
-
Measure the absorbance and calculate the concentration based on the standard curve.
-
5. Live-Cell Imaging for Morphological Changes and Membrane Permeabilization
This method allows for real-time visualization of pyroptosis.
-
Procedure:
-
Seed cells in a 96-well clear-bottom plate.
-
Add this compound and a cell-impermeable DNA dye (e.g., SYTOX Green) to the wells.
-
Place the plate in a live-cell imaging system (e.g., IncuCyte S3).
-
Acquire images (phase contrast and green fluorescence) every 15-30 minutes for the duration of the experiment.
-
Analyze the images for morphological changes characteristic of pyroptosis (cell swelling, membrane blebbing) and quantify the green fluorescence intensity as a measure of membrane permeabilization.
-
Controls and Considerations
-
GSDME Knockout/Knockdown Cells: To confirm that the observed pyroptosis is GSDME-dependent, use GSDME knockout or knockdown cells. These cells should exhibit significantly reduced LDH release, DAMP/cytokine secretion, and morphological changes upon this compound treatment.
-
Caspase Inhibitors: To demonstrate the dependence on caspase activity, pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding this compound. This should block GSDME cleavage and subsequent pyroptotic events.
-
Dose and Time Optimization: The optimal concentration of this compound and treatment duration may vary between cell lines. It is recommended to perform dose-response and time-course experiments to determine the ideal conditions for your specific model.
By following these protocols, researchers can effectively utilize this compound as a tool to induce and meticulously study the mechanisms of GSDME-dependent pyroptosis, contributing to a deeper understanding of this critical cell death pathway and its potential therapeutic applications.
References
- 1. This compound induces Gasdermin E-dependent pyroptosis in naïve and therapy-resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted roles of GSDME-mediated pyroptosis in cancer: therapeutic strategies and persisting obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Gasdermin E-Dependent Pyroptosis in Naïve and Therapy-Resistant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing PANX1 Inhibition by Raptinal
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pannexin 1 (PANX1) is a ubiquitously expressed transmembrane channel that plays a crucial role in various physiological and pathological processes, including apoptosis, inflammation, and cancer.[1][2] During apoptosis, PANX1 channels are activated by caspase-mediated cleavage of their C-terminal autoinhibitory domain, leading to the release of "find-me" signals such as ATP, which recruit phagocytes for the clearance of apoptotic cells.[2][3][4] Raptinal is a small molecule initially identified as a potent and rapid inducer of intrinsic apoptosis. Recent studies have revealed a novel dual function of this compound: it not only triggers apoptosis but also simultaneously inhibits the activity of caspase-activated PANX1 channels. This inhibitory mechanism is distinct from other well-characterized PANX1 inhibitors like carbenoxolone and trovafloxacin.
These application notes provide detailed protocols for assessing the inhibitory effect of this compound on PANX1 channel function. The described assays are essential for researchers studying PANX1 signaling, apoptosis, and for the development of novel therapeutics targeting this channel.
Data Presentation
Table 1: Comparative Inhibition of PANX1 Channel Activity
| Compound | Assay Type | Cell Line | Concentration | % Inhibition of PANX1 Activity | Reference |
| This compound | TO-PRO-3 Uptake (Long-term) | Jurkat T cells | 10 µM | Significant inhibition (greater than trovafloxacin) | |
| This compound | TO-PRO-3 Uptake (Short-term) | Jurkat T cells | 10 µM | Not effective | |
| This compound | ATP Release | Jurkat T cells | 10 µM | Significant reduction | |
| Trovafloxacin | TO-PRO-3 Uptake (Long-term) | Jurkat T cells | 40 µM | Significant inhibition | |
| Trovafloxacin | TO-PRO-3 Uptake (Short-term) | Jurkat T cells | 40 µM | Significant inhibition | |
| Trovafloxacin | ATP Release | Apoptotic cells | 40 µM | Significant inhibition | |
| Carbenoxolone (CBX) | TO-PRO-3 Uptake | Jurkat T cells | 500 µM | Significant inhibition | |
| Carbenoxolone (CBX) | ATP Release | Jurkat T cells | 100 µM | ~68% |
Experimental Protocols
Assessment of PANX1 Channel Permeability using TO-PRO-3 Uptake Assay
This protocol is designed to measure the permeability of the PANX1 channel in apoptotic cells by quantifying the uptake of the cell-impermeant dye TO-PRO-3 via flow cytometry.
Materials:
-
Jurkat T cells
-
This compound
-
Trovafloxacin (positive control)
-
Carbenoxolone (CBX) (positive control)
-
TO-PRO-3 Iodide (e.g., Thermo Fisher Scientific, Cat. No. T3605)
-
Cytochalasin D
-
RPMI-1640 medium supplemented with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
Long-Term PANX1 Inhibition Assay:
-
Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS.
-
Induce apoptosis by treating the cells with an appropriate stimulus (e.g., UV irradiation or anti-Fas antibody).
-
Simultaneously with the apoptosis induction, treat the cells with:
-
Vehicle control (e.g., DMSO)
-
This compound (e.g., 10 µM)
-
Trovafloxacin (e.g., 40 µM)
-
Carbenoxolone (e.g., 500 µM)
-
-
Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator.
-
To prevent apoptotic cell fragmentation, which can interfere with accurate quantification, add Cytochalasin D to all samples.
-
Add TO-PRO-3 dye to a final concentration of 1 µM.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., Far Red, Ex/Em: 642/661 nm).
-
Gate on the apoptotic cell population (e.g., based on forward and side scatter or Annexin V staining) and quantify the mean fluorescence intensity of TO-PRO-3.
Short-Term PANX1 Inhibition Assay:
-
Induce apoptosis in Jurkat T cells as described above and incubate for 4 hours.
-
Add the PANX1 inhibitors or this compound 10 minutes prior to or simultaneously with the addition of TO-PRO-3 dye.
-
Proceed with TO-PRO-3 staining and flow cytometry analysis as described in the long-term assay protocol.
Measurement of ATP Release from Apoptotic Cells
This protocol quantifies the release of ATP, a key "find-me" signal, from apoptotic cells through PANX1 channels using a luciferase-based assay.
Materials:
-
Jurkat T cells
-
This compound
-
Trovafloxacin or Carbenoxolone (positive controls)
-
Apoptosis-inducing agent
-
ATP bioluminescence assay kit (e.g., ATP Cell Viability Luciferase Assay, Sigma-Aldrich)
-
Luminometer
Protocol:
-
Seed Jurkat T cells in a 96-well plate.
-
Induce apoptosis and simultaneously treat with this compound or other PANX1 inhibitors as described in the TO-PRO-3 uptake assay.
-
At desired time points (e.g., 4, 8, 12 hours), collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cell debris.
-
Prepare the ATP detection cocktail from the luciferase assay kit according to the manufacturer's instructions.
-
In a luminometer-compatible plate, mix the cell supernatant with the ATP detection cocktail.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Generate a standard curve using known concentrations of ATP to quantify the amount of ATP released from the cells.
Electrophysiological Assessment of PANX1 Channel Inhibition
This protocol utilizes whole-cell patch-clamp electrophysiology to directly measure the ion currents through PANX1 channels and assess the inhibitory effect of this compound.
Materials:
-
HEK293T cells
-
Expression vectors for human PANX1 (hPANX1)
-
This compound
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
External and internal solutions (see below)
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.3.
-
Internal Solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, 11 EGTA, pH 7.3.
Protocol:
-
Transfect HEK293T cells with the hPANX1 expression vector.
-
After 24-48 hours, identify transfected cells (e.g., via a co-transfected fluorescent marker).
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Apply a voltage-step protocol to elicit PANX1 currents. For example, hold the cell at -70 mV and apply voltage steps from -110 mV to +110 mV in 20 mV increments.
-
Record the baseline PANX1 currents.
-
Perfuse the external solution containing this compound at the desired concentration over the cell.
-
Record the PANX1 currents in the presence of this compound.
-
Analyze the data to determine the percentage of current inhibition by this compound.
Caspase-3/7 Activity Assay
This assay confirms that this compound induces apoptosis by measuring the activity of executioner caspases-3 and -7.
Materials:
-
Jurkat T cells or other cell lines of interest
-
This compound (e.g., 10-13 µM)
-
Staurosporine (positive control, e.g., 1 µM)
-
Caspase-3/7 activity assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay, Promega)
-
Fluorometer or plate reader
Protocol:
-
Seed cells in a 96-well plate.
-
Treat cells with this compound, staurosporine, or vehicle control for the desired time (e.g., 3 hours for this compound, 24 hours for staurosporine).
-
Lyse the cells according to the assay kit protocol.
-
Add the caspase-3/7 substrate (e.g., a profluorescent DEVD-peptide) to the cell lysates.
-
Incubate at room temperature as recommended by the manufacturer.
-
Measure the fluorescence using a fluorometer. The fluorescence intensity is proportional to the caspase-3/7 activity.
Mandatory Visualization
Caption: this compound's dual-action signaling pathway.
References
Application Notes and Protocols for In-vivo Imaging of Retinal Effects in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo imaging of the retina in animal models is a cornerstone of ophthalmic research, providing invaluable insights into disease pathogenesis and the efficacy of novel therapeutics.[1][2] Non-invasive imaging techniques have revolutionized preclinical studies by enabling longitudinal monitoring of retinal structure and function in the same animal, thereby reducing the number of animals required and minimizing biological variability.[1][3][4] This approach allows for the precise tracking of disease progression and the dynamic assessment of treatment responses. This document provides detailed application notes and protocols for key in vivo retinal imaging modalities, including Optical Coherence Tomography (OCT), Fundus Photography, and Fluorescein Angiography (FA).
Advanced imaging technologies permit the non-invasive, non-contact, and rapid monitoring of changes in retinal structure. These methods are critical for characterizing the natural history of retinal diseases, monitoring the distribution of therapeutics, and evaluating their effects on retinal morphology and function. The translatability of these techniques to clinical practice is a significant advantage, as many of the imaging modalities used in animal studies are also standard in human ophthalmology.
Key In-vivo Imaging Modalities: A Comparative Overview
The selection of an appropriate imaging modality is contingent upon the specific research question. Each technique offers unique advantages and provides distinct information about retinal structure and pathology.
| Imaging Modality | Principle | Key Applications in Animal Models | Quantifiable Parameters |
| Optical Coherence Tomography (OCT) | Interferometry to generate high-resolution, cross-sectional images of retinal layers. | - Longitudinal monitoring of retinal layer thickness changes in models of retinal degeneration, glaucoma, and diabetic retinopathy. - Assessment of retinal edema and thinning. - Evaluation of therapeutic interventions on retinal structure. - Identification of photoreceptor damage and inflammation. | - Total retinal thickness. - Individual retinal layer thickness (e.g., RNFL, GCL, INL, ONL). - Retinal volume. - Quantification of hyperreflective foci. |
| Fundus Photography | Photographs the surface of the retina. | - Gross morphological assessment of the retina. - Documentation of retinal lesions, geographic atrophy, and subretinal deposits. - Evaluation of retinal vasculature and optic nerve head. | - Lesion size and area. - Vessel diameter and tortuosity. - Optic disc morphology. |
| Fluorescein Angiography (FA) | Visualization of retinal and choroidal vasculature after intravenous injection of fluorescein dye. | - Assessment of vascular leakage in diabetic retinopathy and other vascular diseases. - Identification of choroidal neovascularization (CNV) in models of age-related macular degeneration. - Evaluation of vascular occlusion and reperfusion. | - Degree and area of vascular leakage. - Neovascularization area and morphology. - Vessel filling times. |
| Scanning Laser Ophthalmoscopy (SLO) | Uses a laser to scan the retina and create a digital image. Often integrated with OCT. | - High-contrast imaging of retinal structures. - En-face visualization of retinal layers. - Tracking of fluorescently labeled cells or therapeutics. | - Retinal surface topography. - Autofluorescence intensity. |
Experimental Protocols
Optical Coherence Tomography (OCT) Imaging Protocol for Rodent Models
OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina, enabling the visualization and quantification of individual retinal layers.
Materials:
-
Spectral-domain OCT (SD-OCT) system with an animal imaging mount and rodent alignment stage.
-
Anesthesia (e.g., ketamine/xylazine mixture, isoflurane).
-
Mydriatic eye drops (e.g., 1% tropicamide, 2.5% phenylephrine).
-
Topical anesthetic eye drops (e.g., 0.5% proparacaine).
-
Artificial tears or lubricating eye gel.
-
Heating pad to maintain body temperature.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to approved institutional protocols. Monitor the animal's vital signs throughout the procedure.
-
Instill one drop of a mydriatic agent to dilate the pupil. Wait for full dilation (typically 5-10 minutes).
-
Apply a drop of topical anesthetic to the cornea.
-
-
Animal Positioning:
-
Place the anesthetized animal on the alignment stage. Use a bite bar and nose cone to secure the head and minimize movement.
-
Maintain the animal's body temperature using a heating pad.
-
Apply a small amount of artificial tears or lubricating gel to the cornea to maintain clarity and prevent drying.
-
-
Image Acquisition:
-
Align the OCT probe with the animal's pupil.
-
Focus the OCT beam on the retina. A live fundus image is often used for guidance.
-
Select the desired scan type (e.g., linear B-scan, circular scan around the optic nerve head, or volume scan).
-
Optimize the scan parameters (e.g., scan size, number of A-scans and B-scans) to achieve a high-quality image with minimal noise.
-
Acquire and save the images.
-
-
Post-Procedure Care:
-
Apply lubricating ointment to the eyes to prevent corneal drying.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Data Analysis:
-
Specialized software is used to segment the different retinal layers and measure their thickness.
-
Measurements can be taken at specific locations or averaged across a defined region.
-
Longitudinal changes in retinal thickness can be tracked over time.
Fundus Photography Protocol for Rodent Models
Fundus photography is used to capture images of the retinal surface, allowing for the documentation of gross morphological changes.
Materials:
-
Fundus camera adapted for small animals.
-
Anesthesia.
-
Mydriatic eye drops.
-
Artificial tears or lubricating eye gel.
-
Heating pad.
Procedure:
-
Animal Preparation:
-
Anesthetize and dilate the pupil as described in the OCT protocol.
-
-
Image Acquisition:
-
Position the animal in the imaging device.
-
Align the fundus camera with the pupil.
-
Focus on the retinal surface, ensuring clear visualization of the optic nerve head and retinal vessels.
-
Capture color fundus photographs. Red-free filters can be used to enhance the visibility of blood vessels and nerve fiber layer defects.
-
Acquire images from different regions of the retina as needed.
-
-
Post-Procedure Care:
-
Provide post-procedural care as described in the OCT protocol.
-
Fluorescein Angiography (FA) Protocol for Rodent Models
FA is a procedure used to visualize the retinal and choroidal vasculature and assess vascular integrity.
Materials:
-
Fundus camera with appropriate excitation and barrier filters for fluorescein.
-
Anesthesia.
-
Mydriatic eye drops.
-
Sterile sodium fluorescein solution (e.g., 10%).
-
Injection supplies (e.g., 30-gauge needle, insulin syringe).
-
Heating pad.
Procedure:
-
Animal Preparation:
-
Anesthetize and dilate the pupil as described in the OCT protocol.
-
-
Baseline Imaging:
-
Obtain baseline fundus images before injecting the fluorescein dye.
-
-
Fluorescein Injection:
-
Administer a bolus of sodium fluorescein via intraperitoneal (IP) or intravenous (IV) injection. A typical dose for mice is 5 µL/g body weight of a 10% solution via IP injection.
-
-
Image Acquisition:
-
Begin acquiring images immediately after the injection to capture the early arterial filling phase.
-
Continue to capture images at regular intervals (e.g., 1, 3, 5, and 10 minutes post-injection) to document the arteriovenous, venous, and late phases of the angiogram. The entire procedure should ideally be completed within 10 minutes to avoid excessive diffusion of the dye.
-
-
Post-Procedure Care:
-
Provide post-procedural care as described in the OCT protocol. The animal's urine will be discolored for a period after the procedure due to the excretion of fluorescein.
-
Signaling Pathways and Workflows
Signaling Pathway: Notch Signaling in Retinal Vascular Homeostasis
The Notch signaling pathway plays a crucial role in the development and maintenance of the retinal vasculature. Dysregulation of this pathway can lead to vascular abnormalities seen in various retinal diseases.
Caption: Simplified diagram of the canonical Notch signaling pathway in retinal vascular homeostasis.
Experimental Workflow: In Vivo Retinal Imaging
A typical workflow for an in vivo retinal imaging experiment involves several key steps, from animal preparation to data analysis.
Caption: General experimental workflow for in vivo retinal imaging in animal models.
Logical Relationship: Multimodal Retinal Imaging
Different imaging modalities are often used in a complementary manner to provide a comprehensive assessment of retinal pathology.
Caption: Relationship between different in vivo imaging modalities for comprehensive retinal assessment.
References
- 1. frontiersin.org [frontiersin.org]
- 2. In Vivo Imaging of Rodent Retina in Retinal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo retinal imaging in translational regenerative research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: In vivo retinal imaging in animal models [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Raptinal-Induced Toxicity In Vivo
Welcome to the technical support center for Raptinal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during in vivo experiments with this compound. The following information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule compound known to be a rapid and potent inducer of programmed cell death. Its primary mechanism involves the activation of the intrinsic apoptotic pathway. It acts on the mitochondria to promote the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to apoptosis.[1][2] In some cell types that express high levels of Gasdermin E (GSDME), this compound can also induce a form of inflammatory cell death called pyroptosis, which is dependent on caspase-3 activity.[2]
Q2: What are the common in vivo models and administration routes for this compound?
A2: this compound has been utilized in several in vivo models, including mice, rats, and zebrafish embryos, primarily in the context of cancer research.[1][3] Common routes of administration include:
-
Intraperitoneal (IP) injection: Doses around 20 mg/kg daily have been used in murine cancer models.
-
Intravenous (IV) injection: Single doses ranging from 15-60 mg/kg have been reported as well-tolerated in mice, with no signs of hematologic toxicity seven days post-administration.
-
Oral gavage: An acute oral toxicity study in Wistar rats determined an LD50 of 650 mg/kg.
Q3: What are the known signs of this compound-induced toxicity in vivo?
A3: The most commonly reported sign of systemic toxicity is a transient loss of body weight in mice, particularly with repeated dosing. This weight loss is often regained after the treatment period concludes. While single intravenous doses up to 60 mg/kg did not show hematologic toxicity, it is crucial to monitor animals closely for any clinical signs of distress. Depending on the cell types affected, this compound's potent apoptosis-inducing nature could theoretically lead to organ-specific toxicities, although detailed public reports are limited. One study using this compound-loaded silver nanoparticles noted an improvement in liver enzyme levels in a hepatocellular carcinoma model, suggesting that liver function should be a consideration in toxicity assessments.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
Question: My animals are showing severe adverse effects or dying unexpectedly after this compound administration. What could be the cause and how can I troubleshoot this?
Answer: Unexpected morbidity or mortality can stem from several factors, including incorrect dosage, formulation issues, or heightened sensitivity of the animal model.
-
Possible Causes & Solutions:
-
Incorrect Dosing: Double-check all calculations for dose preparation. Ensure the final concentration and injection volume are accurate for the animal's body weight.
-
Formulation/Solubility Issues: this compound is a lipophilic molecule and requires a specific vehicle for in vivo use. An improper formulation can lead to precipitation, causing emboli if administered intravenously, or poor absorption and localized toxicity if administered intraperitoneally. A commonly used formulation is a mixture of DMSO, PEG300, Tween-80, and saline. Ensure the solution is clear and free of precipitates before injection.
-
Animal Strain/Health Status: The genetic background, age, and underlying health of the animals can significantly influence their tolerance to a cytotoxic agent. Ensure all animals are healthy and sourced from a reliable vendor. Consider running a pilot dose-escalation study in a small cohort of animals to determine the maximum tolerated dose (MTD) for your specific model.
-
Route of Administration: The rate of intravenous injection can impact tolerability. A slow bolus is generally recommended. For intraperitoneal injections, ensure the injection is performed correctly to avoid puncturing organs.
-
Issue 2: High Variability in Experimental Results
Question: I am observing high variability in tumor growth inhibition or other endpoints between animals in the same treatment group. How can I reduce this variability?
Answer: High variability can obscure true experimental outcomes. Consistency in every step of the experimental protocol is key to minimizing it.
-
Possible Causes & Solutions:
-
Inconsistent Dosing: As mentioned above, precise and consistent dosing for each animal is critical.
-
Variable Drug Uptake: For IP injections, the exact site of injection can influence absorption. Try to be as consistent as possible with the injection location.
-
Biological Variability: Even with inbred strains, there will be some biological variability. Ensure animals are randomized into treatment and control groups. Blinding the individuals who are performing the treatments and measurements can also help to reduce unconscious bias.
-
Tumor Model Inconsistency: If using a tumor model, ensure that the initial tumor cell implantation is consistent in terms of cell number, viability (>95%), and location.
-
Issue 3: Managing Body Weight Loss
Question: My animals are losing a significant amount of weight after this compound treatment. What is an acceptable level of weight loss, and what supportive care can I provide?
Answer: Body weight loss is a noted side effect of this compound and a common clinical sign in toxicity studies.
-
Monitoring and Intervention:
-
Establish Baselines: Weigh all animals for several days before the start of the experiment to establish a stable baseline weight.
-
Daily Monitoring: Weigh animals daily during and for a few days after the treatment period.
-
Intervention Points: Institutional animal care and use committees (IACUC) have specific guidelines for humane endpoints. A common intervention point is a 10-15% loss of initial body weight, while a 20% loss often requires euthanasia.
-
Supportive Care: If animals exhibit significant weight loss but are still within acceptable limits, provide supportive care such as supplemental hydration (e.g., subcutaneous saline) and palatable, high-energy food sources. Ensure easy access to food and water. If weight loss is accompanied by other signs of distress (e.g., lethargy, hunched posture, rough coat), you may need to reduce the dose or discontinue treatment for that animal and consult with a veterinarian.
-
Quantitative Toxicity and Efficacy Data
The following tables summarize key quantitative data reported for this compound in various studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Average IC50 (µM) after 24h | Reference |
|---|---|---|---|
| HFF-1 | Human Foreskin Fibroblast | 3.3 ± 0.2 | |
| MCF10A | Human Breast Epithelial | 3.0 ± 0.2 | |
| U-937 | Human Lymphoma | 1.1 ± 0.1 | |
| SKW 6.4 | Human Lymphoma | 0.7 ± 0.3 |
| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 | |
Table 2: In Vivo Pharmacokinetics and Toxicity Data for this compound
| Parameter | Species | Route | Dose | Value | Reference |
|---|---|---|---|---|---|
| Peak Plasma Conc. (Cmax) | Mouse | IV | 37.5 mg/kg | 54.4 ± 0.9 µg/mL | |
| Elimination Half-life (t½) | Mouse | IV | 37.5 mg/kg | 92.1 ± 5.8 minutes | |
| Hematologic Toxicity | Mouse | IV | 15-60 mg/kg | No toxicity observed after 7 days | |
| Acute Oral LD50 | Wistar Rat | Oral | Single Dose | 650 mg/kg |
| Body Weight | Mouse | IP | 20 mg/kg daily | Initial weight loss, regained post-treatment | |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment of this compound
This protocol provides a general framework. It should be adapted based on the specific experimental goals and must be approved by the relevant institutional animal welfare body.
-
Animal Model: Select a suitable animal model (e.g., C57BL/6 mice, 6-8 weeks old). Allow animals to acclimate for at least one week before the experiment.
-
Dose Formulation: Prepare the this compound dosing solution. A recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare fresh daily.
-
Group Allocation: Randomly assign animals to groups (e.g., vehicle control, and multiple this compound dose groups). A typical group size is 5-10 animals per sex.
-
Administration: Administer this compound via the chosen route (e.g., IP or IV) at the selected dose levels for the specified duration.
-
Clinical Observations:
-
Conduct and record clinical observations at least twice daily. Note any changes in posture, activity, breathing, and general appearance.
-
Record body weights daily.
-
Note any signs of injection site reactions.
-
-
Sample Collection: At the end of the study (or at predetermined time points), euthanize animals.
-
Collect blood via cardiac puncture for hematology and clinical chemistry analysis. Key parameters include complete blood count (CBC), and markers for liver (ALT, AST) and kidney (BUN, creatinine) function.
-
Perform a gross necropsy, examining all major organs for abnormalities. Record organ weights (liver, kidneys, spleen, heart, etc.).
-
-
Histopathology: Collect major organs and tissues, fix them in 10% neutral buffered formalin, and process for histopathological examination.
Protocol 2: Western Blot for Caspase-3 Cleavage in Tumor Tissue
This protocol is for confirming the induction of apoptosis in tumor tissue explants.
-
Sample Collection: Excise tumors from vehicle- and this compound-treated animals. Snap-freeze a portion in liquid nitrogen for protein analysis and fix the remainder for histology.
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample.
-
Separate proteins on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. An increase in the cleaved caspase-3 band in this compound-treated samples indicates apoptosis induction.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: Workflow for troubleshooting unexpected in vivo toxicity.
References
- 1. This compound ameliorates 1,2-dimethylhydrazine-induced colon cancer through p53/Bcl2/Bax/caspase-3-mediated apoptotic events in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces Gasdermin E-dependent pyroptosis in naïve and therapy-resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Raptinal Incubation Time for Maximum Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Raptinal for apoptosis induction. Find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced apoptosis?
A1: this compound is a small molecule that rapidly induces apoptosis through the intrinsic pathway.[1][2] Its primary mechanism involves the direct activation of the executioner caspase-3, bypassing the need for initiator caspases-8 and -9.[3][4] Some studies also suggest that this compound can directly disrupt mitochondrial function, leading to the release of cytochrome c, which then activates the apoptotic cascade.[5] This rapid action makes it a potent tool for studying programmed cell death.
Q2: What is a typical starting incubation time for this compound treatment?
A2: Due to its rapid action, significant apoptotic events can be observed in as little as 10-20 minutes, with nearly complete caspase activation within 45 minutes in some cell lines. A common starting point for incubation is between 2 to 6 hours. However, for generating IC50 values, a 24-hour incubation is often used.
Q3: How do I determine the optimal incubation time for my specific cell line?
A3: The optimal incubation time is highly dependent on the cell line, its metabolic rate, and the concentration of this compound used. A time-course experiment is essential. We recommend treating your cells with a fixed concentration of this compound and measuring apoptosis at various time points (e.g., 30 minutes, 1, 2, 4, 8, 12, and 24 hours) to identify the peak of apoptotic activity.
Q4: Why am I observing high levels of necrosis instead of apoptosis?
A4: High concentrations of this compound or excessively long incubation times can lead to secondary necrosis. This occurs when apoptotic cells are not cleared and lose membrane integrity. If you observe a high population of Annexin V and PI double-positive cells, consider reducing the this compound concentration or shortening the incubation period.
Q5: Why are my apoptosis assay results inconsistent between experiments?
A5: Inconsistency can arise from several factors, including variations in cell density, passage number, reagent preparation, and minor fluctuations in incubation time or temperature. Maintaining a detailed and consistent experimental protocol is crucial for reproducibility.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Causes | Solutions |
| Low or no apoptotic signal | 1. Incubation time is too short or too long: Apoptotic events are transient. You may be missing the peak window. 2. This compound concentration is too low: The concentration may be insufficient to induce apoptosis in your specific cell line. 3. Cell line is resistant: Some cell lines may have high expression of anti-apoptotic proteins. 4. Degraded this compound: Improper storage can lead to loss of activity. | 1. Perform a time-course experiment: Test a range of time points (e.g., 1, 4, 8, 16, 24 hours) to identify the optimal window. 2. Perform a dose-response experiment: Titrate this compound concentration to find the optimal dose for your cells. 3. Verify cell line sensitivity: Check literature for your cell line's sensitivity to apoptosis inducers or measure expression of key apoptotic proteins. 4. Ensure proper storage: Store this compound according to the manufacturer's instructions. |
| High background in control group | 1. Sub-optimal cell health: Over-confluent or starved cells can undergo spontaneous apoptosis. 2. Harsh cell handling: Excessive pipetting or centrifugation can cause mechanical damage. 3. Contamination: Mycoplasma contamination can affect cell health and assay results. | 1. Use healthy, log-phase cells: Ensure cells are seeded at an appropriate density and have fresh media. 2. Handle cells gently: Avoid vigorous pipetting and use appropriate centrifugation speeds (e.g., 300 x g). 3. Regularly test for mycoplasma: Use a mycoplasma detection kit to ensure your cultures are clean. |
| High percentage of necrotic cells (PI-positive, Annexin V-negative or double-positive) | 1. Incubation time is too long: This can lead to secondary necrosis. 2. This compound concentration is too high: High concentrations can induce rapid cell death that appears necrotic. 3. Mechanical damage during harvesting: Scrapping or harsh trypsinization can rupture cell membranes. | 1. Reduce incubation time: Harvest cells at earlier time points. 2. Lower this compound concentration: Perform a dose-response experiment to find a concentration that maximizes apoptosis while minimizing necrosis. 3. Use gentle cell detachment methods: Use a non-enzymatic cell dissociation buffer or gentle scraping. For Annexin V assays, avoid EDTA. |
Data Presentation
The following table provides example data from a time-course experiment to determine the optimal incubation time for this compound in a hypothetical cancer cell line.
| Incubation Time (Hours) | This compound (10 µM) % Early Apoptosis (Annexin V+/PI-) | This compound (10 µM) % Late Apoptosis (Annexin V+/PI+) | Untreated Control % Total Apoptosis |
| 1 | 15.2% | 3.5% | 4.1% |
| 2 | 28.9% | 8.1% | 4.3% |
| 4 | 45.6% | 15.4% | 4.5% |
| 8 | 30.1% | 35.8% | 4.8% |
| 12 | 18.7% | 55.2% | 5.1% |
| 24 | 9.3% | 70.6% | 5.5% |
Note: This data is for illustrative purposes only. Optimal times and percentages will vary by cell line and experimental conditions.
Experimental Protocols
Protocol 1: Time-Course Analysis of Apoptosis using Annexin V/PI Staining
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for various time points (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Cell Harvesting:
-
Collect the cell culture medium, which contains floating apoptotic cells.
-
Wash adherent cells with PBS.
-
Gently detach the adherent cells using a non-enzymatic cell dissociation buffer.
-
Combine the detached cells with the collected medium.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Do not wash cells after staining.
Protocol 2: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at various concentrations and for different durations.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activity Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of caspase-3/7 reagent equal to the volume of media in each well.
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition: Measure luminescence using a plate reader. Increased luminescence corresponds to higher caspase-3/7 activity.
Protocol 3: TUNEL Assay for DNA Fragmentation
-
Cell Preparation: Prepare cells on glass slides or in a multi-well plate. Induce apoptosis with this compound.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Add the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Washing and Counterstaining:
-
Wash the cells thoroughly with PBS.
-
Counterstain with a nuclear dye such as DAPI.
-
-
Visualization: Analyze the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Visualizations
Caption: Workflow for determining optimal this compound incubation time.
Caption: this compound signaling pathways leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Apoptosis-Inducing Compound: this compound | TCI AMERICA [tcichemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Raptinal Technical Support Center: Troubleshooting Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential off-target effects of Raptinal to consider during experimental design and data interpretation. The information is presented in a question-and-answer format to address specific issues researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known to be a potent and rapid inducer of apoptosis. It directly activates caspase-3, a key executioner caspase, leading to the initiation of the intrinsic caspase-dependent apoptotic pathway. This activation bypasses the need for initiator caspases like caspase-8 and caspase-9, resulting in swift cell death, often within minutes.
Q2: Are there any known off-target effects of this compound that I should be aware of in my experiments?
Yes, beyond its primary role as a caspase-3 activator, this compound has two well-documented off-target effects that researchers should consider:
-
Inhibition of Pannexin 1 (PANX1) Channels: this compound has been shown to inhibit the activity of caspase-activated PANX1 channels.[1][2] This is significant as PANX1 channels are involved in the release of "find-me" signals like ATP from apoptotic cells, which are crucial for attracting phagocytes.
-
Induction of Pyroptosis via Gasdermin E (GSDME): In cells expressing GSDME, this compound can induce pyroptosis, an inflammatory form of programmed cell death.[3] This occurs because activated caspase-3 can cleave GSDME, leading to the formation of pores in the plasma membrane.
Q3: My cells are showing signs of inflammation after this compound treatment. Is this expected?
This could be an off-target effect of this compound. If your cell line expresses Gasdermin E (GSDME), this compound-induced caspase-3 activation can cleave GSDME, triggering pyroptosis, a pro-inflammatory cell death pathway.[3] This is characterized by cell swelling, membrane rupture, and the release of inflammatory cytokines and damage-associated molecular patterns (DAMPs). We recommend checking the GSDME expression status of your cells.
Q4: I am studying apoptotic cell clearance, and I'm not seeing the expected recruitment of phagocytes to this compound-treated cells. Why might this be?
This observation could be due to this compound's off-target inhibition of PANX1 channels.[1] PANX1 channels are responsible for releasing ATP, a key "find-me" signal that attracts phagocytes to apoptotic cells. By inhibiting these channels, this compound may be impairing this crucial step in the efferocytosis process.
Q5: Is this compound a kinase inhibitor?
Based on current literature, this compound's mechanism of action is not through kinase inhibition. Its primary target is the direct activation of caspase-3. While comprehensive kinase screening data is not publicly available, the rapid and direct activation of apoptosis is inconsistent with the typical mechanisms of kinase inhibitors.
Troubleshooting Guides
Issue 1: Unexpected Inflammatory Response or Cell Lysis
Symptoms:
-
Release of pro-inflammatory cytokines (e.g., IL-1β, IL-18).
-
Increased LDH release, indicative of cell lysis.
-
Cell swelling and membrane blebbing followed by rupture, observable by microscopy.
Possible Cause:
-
This compound is inducing pyroptosis in your cells due to GSDME cleavage by activated caspase-3.
Troubleshooting Steps:
-
Confirm GSDME Expression:
-
Perform a western blot to check for the presence of GSDME protein in your cell lysates.
-
If GSDME is present, treat cells with this compound and probe for the cleaved GSDME (GSDME-N) fragment to confirm cleavage.
-
-
Inhibit Caspase-3:
-
Pre-treat your cells with a caspase-3 inhibitor (e.g., Z-DEVD-FMK) before adding this compound.
-
If the inflammatory phenotype is reduced, it confirms the effect is downstream of caspase-3 activation.
-
-
Use a GSDME Knockout/Knockdown Model:
-
If available, use a GSDME knockout or knockdown version of your cell line to confirm that the observed inflammatory response is GSDME-dependent.
-
Issue 2: Impaired Phagocytosis of Apoptotic Cells
Symptoms:
-
Reduced recruitment of macrophages or other phagocytes to cells treated with this compound in co-culture experiments.
-
Decreased levels of ATP in the conditioned media of this compound-treated cells.
Possible Cause:
-
This compound is inhibiting PANX1 channel activity, thus preventing the release of the "find-me" signal ATP.
Troubleshooting Steps:
-
Measure ATP Release:
-
Collect the supernatant from your cells after this compound treatment.
-
Use a commercially available ATP assay kit to quantify the amount of ATP released.
-
Compare this to a positive control for apoptosis that does not inhibit PANX1 (e.g., staurosporine). A significant reduction in ATP release in the presence of this compound would support PANX1 inhibition.
-
-
Electrophysiological Analysis:
-
For a more direct assessment, use patch-clamp electrophysiology to measure PANX1 channel currents in the presence and absence of this compound. A reduction in current would confirm inhibition.
-
-
Exogenous ATP Rescue:
-
In your phagocytosis assay, add exogenous ATP to the co-culture medium along with the this compound-treated apoptotic cells.
-
If phagocyte recruitment is restored, it strongly suggests that the initial impairment was due to a lack of ATP release.
-
Quantitative Data Summary
| Parameter | Cell Line(s) | Value(s) | Reference(s) |
| IC50 for Cytotoxicity (24h) | U-937 | 1.1 ± 0.1 µM | |
| SKW 6.4 | 0.7 ± 0.3 µM | ||
| Jurkat | 2.7 ± 0.9 µM | ||
| Various Cancer & Non-Cancerous | 0.7 - 3.4 µM | ||
| GSDME Cleavage | A375, WM35 (Melanoma) | Dose-dependent cleavage observed at 1.25 - 10 µM | |
| PANX1 Inhibition | Jurkat T cells | Inhibition of TO-PRO-3 uptake and ATP release observed at 10 µM |
Experimental Protocols
Protocol 1: Western Blot for GSDME Cleavage
Objective: To determine if this compound induces the cleavage of GSDME in a given cell line.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO).
-
-
Lysate Preparation:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GSDME overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands. Full-length GSDME and the cleaved N-terminal fragment should be distinguishable by size.
-
Protocol 2: ATP Release Assay for PANX1 Activity
Objective: To indirectly measure the effect of this compound on PANX1 channel activity by quantifying ATP release from apoptotic cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate.
-
Induce apoptosis with this compound (e.g., 10 µM). Include a positive control for apoptosis that does not inhibit PANX1 (e.g., staurosporine) and a vehicle control.
-
-
Supernatant Collection:
-
At various time points post-treatment (e.g., 1, 2, 4 hours), carefully collect the cell culture supernatant.
-
-
ATP Quantification:
-
Use a commercially available bioluminescence-based ATP assay kit (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions to mix the supernatant with the ATP reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the concentration of ATP in each sample.
-
Compare the amount of ATP released from this compound-treated cells to the controls. A significant reduction in ATP release compared to the positive apoptosis control suggests PANX1 inhibition.
-
Signaling Pathways and Experimental Workflows
References
Navigating Experimental Nuances with Raptinal: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help mitigate experimental variability when using Raptinal, a potent and rapid inducer of apoptosis. This resource is designed to address specific issues that may arise during experimental workflows, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule that rapidly induces apoptosis through the intrinsic pathway.[1][2] It directly activates caspase-3, a key executioner caspase, leading to downstream apoptotic events.[1][2] This mechanism bypasses the need for the activation of initiator caspases-8 and -9.[1]
Q2: How quickly does this compound induce apoptosis?
This compound is known for its unusually rapid induction of apoptosis, often occurring within minutes to a few hours, depending on the cell line and concentration used. In U-937 cells, for instance, cytochrome c release can be detected as early as 10 minutes after treatment, with complete release by 20-30 minutes.
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for up to one month. It is recommended to prepare fresh working solutions for each experiment.
Q4: In which solvents is this compound soluble?
This compound is soluble in DMSO. For in vivo studies, a common solvent system is a combination of DMSO, PEG300, Tween-80, and saline.
Q5: Does this compound have other known biological activities besides inducing apoptosis?
Yes, in addition to inducing apoptosis, this compound has been shown to inhibit the activity of pannexin 1 (PANX1) channels. This is an important consideration for experimental design and data interpretation, as PANX1 inhibition can affect processes such as ATP release and the formation of apoptotic bodies.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slower than expected or no apoptosis observed | Cell Line Resistance: Different cell lines exhibit varying sensitivities to this compound. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line. - Consult the literature for reported IC50 values for your cell line of interest (see Table 1). - Ensure cells are healthy and in the logarithmic growth phase. |
| Compound Degradation: Improper storage or handling of this compound can lead to loss of activity. | - Prepare fresh stock solutions from powder. - Aliquot stock solutions to minimize freeze-thaw cycles. - Protect stock solutions from light. | |
| Suboptimal Experimental Conditions: Incorrect incubation time or cell density can affect results. | - Perform a time-course experiment to identify the optimal treatment duration. - Ensure consistent cell seeding density across experiments. | |
| High variability between replicate experiments | Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can introduce variability. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density and allow them to adhere and stabilize before treatment. - Use the same batch of media and supplements for all related experiments. |
| Inaccurate Pipetting or Dilution: Errors in preparing this compound dilutions can lead to inconsistent concentrations. | - Calibrate pipettes regularly. - Prepare a master mix of the final this compound concentration to be added to all wells/plates to ensure consistency. | |
| Solvent Effects: High concentrations of DMSO can be toxic to some cell lines. | - Ensure the final DMSO concentration in the culture media is consistent across all treatments and controls, and is below the toxic threshold for your cells (typically <0.5%). | |
| Unexpected cell morphology or death phenotype | PANX1 Inhibition: this compound's inhibition of PANX1 can alter apoptotic morphology, such as promoting the formation of apoptotic bodies. | - To isolate the effects of apoptosis induction from PANX1 inhibition, consider using other apoptosis inducers as controls or specific PANX1 inhibitors/activators in parallel experiments. |
| Off-Target Effects: As with any small molecule, off-target effects are possible, though not extensively documented for this compound. | - Use the lowest effective concentration of this compound. - Include multiple assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assays, and western blotting for cleaved PARP). | |
| Induction of other cell death pathways: In some contexts, this compound can induce pyroptosis in a caspase-3 and GSDME-dependent manner. | - If pyroptosis is suspected, assay for markers such as GSDME cleavage and LDH release. | |
| Difficulty interpreting results due to dual apoptosis/PANX1 inhibition | Confounding effects of PANX1 inhibition on apoptotic readouts. | - To study apoptosis independently of PANX1 inhibition, one could use a system where PANX1 is knocked out or pharmacologically inhibited with a different agent to compare with the effects of this compound. - Conversely, to study PANX1 inhibition, one could induce apoptosis with a different agent and then add this compound to assess its specific effects on PANX1-mediated events. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to this compound's activity across various cell lines.
Table 1: IC50 Values of this compound in Various Cell Lines (24-hour treatment)
| Cell Line | Cell Type | Average IC50 (µM) | Reference |
| U-937 | Human Lymphoma | 1.1 ± 0.1 | |
| SKW 6.4 | Human Lymphoma | 0.7 ± 0.3 | |
| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 | |
| HFF-1 | Human Foreskin Fibroblast | 3.3 ± 0.2 | |
| MCF10A | Human Breast Epithelium | 3.0 ± 0.2 | |
| WT-MEF | Mouse Embryonic Fibroblasts | 2.4 ± 0.7 | |
| 3T3 | Mouse Embryonic Fibroblasts | 3.4 ± 0.5 | |
| B16-F10 | Mouse Melanoma | 1.5 ± 0.4 | |
| 4T1 | Mouse Breast Cancer | 1.8 ± 0.3 | |
| HeLa | Human Cervical Cancer | 1.9 ± 0.2 | |
| A549 | Human Lung Carcinoma | 2.1 ± 0.3 | |
| HCT116 | Human Colorectal Carcinoma | 2.5 ± 0.4 | |
| HT-29 | Human Colorectal Adenocarcinoma | Not specified, but dose-dependent decrease in viability observed at 5, 10, and 15 µM | |
| MIA PaCa-2 | Human Pancreatic Cancer | 2.8 ± 0.6 | |
| PC-3 | Human Prostate Cancer | 2.2 ± 0.5 |
Table 2: Time-Course of Apoptotic Events Induced by 10 µM this compound in U-937 Cells
| Time Point | Event | Observation | Reference |
| 10 minutes | Cytochrome c Release | Partial release detected | |
| 20-30 minutes | Cytochrome c Release | Nearly complete release | |
| 20 minutes | Caspase-9 Activation | Activation observed | |
| 45 minutes | Caspase-9, -8, and -3 Activation | Complete cleavage of procaspases | |
| 1 hour | Caspase-3 Activation | Complete activation | |
| 2 hours | Loss of Cell Viability | ~80% loss of viability |
Experimental Protocols
1. Protocol for Induction of Apoptosis and Analysis by Annexin V/PI Staining
This protocol describes the induction of apoptosis in adherent cells using this compound and subsequent analysis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Materials:
-
Adherent cells in culture
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding: Seed adherent cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare the desired final concentration of this compound in complete culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or vehicle control medium.
-
Incubate the cells for the desired time (e.g., 1, 2, 4, or 6 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Monitor under a microscope and neutralize with complete medium as soon as the cells detach to avoid excessive damage.
-
Combine the detached cells with the collected supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Annexin V/PI Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up appropriate compensation and gates using unstained, single-stained (Annexin V only and PI only), and vehicle-treated controls.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
-
2. Protocol for Detection of Caspase Activation by Western Blot
This protocol outlines the detection of cleaved (active) caspase-3 and PARP in cell lysates following this compound treatment.
-
Materials:
-
Cells in culture
-
This compound stock solution
-
Complete cell culture medium
-
PBS
-
RIPA Lysis Buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-PARP, and a loading control like mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in the previous protocol for the desired time points.
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells directly in the plate by adding cold RIPA buffer with protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, looking for an increase in cleaved caspase-3 and the cleaved 89 kDa fragment of PARP in this compound-treated samples compared to the control. Normalize to the loading control.
-
-
Visualizations
References
Addressing inconsistent results in Raptinal apoptosis assays
Welcome to the technical support center for Raptinal apoptosis assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is a small molecule that rapidly induces apoptosis through the intrinsic pathway.[1][2] It acts quickly, often within minutes to a few hours, by promoting the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3.[1][3] A key feature of this compound is its ability to bypass upstream signaling events, making it a potent and fast-acting apoptosis inducer.
Q2: How quickly can I expect to see apoptosis after this compound treatment?
This compound is known for its unparalleled speed in inducing apoptosis. The onset of apoptosis is concentration-dependent, but significant events like caspase-3 activation can be observed within 30 minutes to 2 hours of treatment with a 10 µM concentration. Loss of cell viability can be detected as early as 1.5 to 2 hours post-treatment.
Q3: Besides apoptosis, can this compound induce other forms of cell death?
Yes, under certain conditions, this compound can induce pyroptosis, an inflammatory form of cell death. This process is dependent on caspase-3 and the expression of Gasdermin E (GSDME). If your experimental results show signs of increased cell lysis and inflammation, you may be observing this compound-induced pyroptosis.
Q4: What are the typical concentrations of this compound used in experiments?
A concentration of 10 µM is commonly used to induce apoptosis in a variety of cell lines. However, the optimal concentration can vary depending on the cell type and experimental goals. The 24-hour IC50 values for this compound generally range from 0.7 to 3.4 µM across different cancer and non-cancerous cell lines.
Troubleshooting Guides
Inconsistent Annexin V-FITC / Propidium Iodide (PI) Staining Results
Issue: High percentage of Annexin V-/PI+ cells (necrosis) instead of Annexin V+/PI- (early apoptosis) or Annexin V+/PI+ (late apoptosis).
-
Possible Cause 1: this compound concentration is too high or incubation time is too long. Due to its rapid action, high concentrations or prolonged exposure to this compound can cause cells to quickly progress to secondary necrosis, bypassing a detectable early apoptotic stage.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for your cell line. Start with a lower concentration of this compound and shorter incubation times (e.g., 30 minutes, 1 hour, 2 hours).
-
-
Possible Cause 2: Harsh cell handling. Adherent cells are particularly sensitive to enzymatic detachment, which can damage the cell membrane and lead to false positive PI staining.
-
Solution: Use a gentle, non-enzymatic cell detachment method. After trypsinization, allow cells to recover in culture medium for about 30 minutes before staining to prevent false positives.
-
Issue: High background or non-specific staining.
-
Possible Cause 1: Inadequate washing. Residual media components or unbound antibodies can increase background fluorescence.
-
Solution: Ensure thorough but gentle washing of cells with cold PBS before and after staining.
-
-
Possible Cause 2: Cell aggregation. Clumped cells can trap antibodies and lead to artificially high fluorescence signals.
-
Solution: Ensure a single-cell suspension before staining. If necessary, filter the cell suspension.
-
Variable Caspase-3/7 Activity
Issue: Low or no detectable caspase-3/7 activity after this compound treatment.
-
Possible Cause 1: Suboptimal timing of the assay. this compound induces a rapid and transient peak of caspase activity. If the assay is performed too early or too late, you may miss the peak.
-
Solution: Conduct a time-course experiment, measuring caspase activity at multiple time points after this compound addition (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to identify the peak activity window for your specific cell model.
-
-
Possible Cause 2: Insufficient protein concentration in the lysate. The amount of caspase-3 in the cell lysate may be below the detection limit of the assay.
-
Solution: Increase the number of cells used to prepare the lysate. Ensure the protein concentration is within the recommended range for the assay kit (typically 1-4 mg/mL).
-
Issue: High caspase activity in negative control cells.
-
Possible Cause 1: Spontaneous apoptosis. Over-confluent or nutrient-deprived cells may undergo spontaneous apoptosis.
-
Solution: Use healthy, log-phase cells for your experiments. Ensure proper cell culture conditions.
-
-
Possible Cause 2: Contamination. Mycoplasma or other microbial contamination can induce apoptosis.
-
Solution: Regularly test your cell cultures for contamination.
-
Inconsistent TUNEL Assay Results
Issue: No positive signal in this compound-treated cells.
-
Possible Cause 1: Assay timing. DNA fragmentation is a later event in apoptosis. Given this compound's speed, the optimal window for TUNEL staining might be narrow.
-
Solution: Perform a time-course experiment to determine the best time point for detecting DNA fragmentation after this compound treatment.
-
-
Possible Cause 2: Insufficient permeabilization. The TdT enzyme may not be able to access the fragmented DNA within the nucleus.
-
Solution: Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100).
-
Issue: High background or false positive signals.
-
Possible Cause 1: Necrotic cells. Necrosis can also lead to DNA fragmentation, resulting in false positive TUNEL staining.
-
Solution: Combine the TUNEL assay with morphological analysis (e.g., H&E staining) to confirm the presence of apoptotic bodies and nuclear condensation.
-
-
Possible Cause 2: Over-fixation or over-digestion. Harsh sample preparation can artificially induce DNA breaks.
-
Solution: Optimize fixation and proteinase K digestion times and concentrations.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines (24-hour incubation)
| Cell Line | Cell Type | Average IC50 (µM) | Reference |
| U-937 | Human Lymphoma | 1.1 ± 0.1 | |
| SKW 6.4 | Human Lymphoma | 0.7 ± 0.3 | |
| Jurkat | Human T-cell leukemia | 2.7 ± 0.9 | |
| HFF-1 | Human Foreskin Fibroblast | 3.3 ± 0.2 | |
| MCF10A | Human Breast Epithelium | 3.0 ± 0.2 | |
| WT-MEF | Mouse Embryonic Fibroblasts | 2.4 ± 0.2 |
Table 2: Recommended Starting Conditions for this compound-Induced Apoptosis
| Parameter | Recommendation | Notes |
| Concentration | 10 µM | A commonly effective concentration for inducing apoptosis across many cell lines. |
| Incubation Time | 30 minutes - 4 hours | This compound acts rapidly. Optimal timing should be determined empirically for each cell line and assay. |
| Vehicle | DMSO | Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| Cell Condition | Logarithmically growing, healthy cells | Avoid using over-confluent or starved cells. |
Experimental Protocols
Annexin V-FITC and Propidium Iodide (PI) Staining
-
Induce Apoptosis: Treat cells with the desired concentration of this compound for the determined optimal time. Include untreated cells as a negative control.
-
Harvest Cells: For suspension cells, gently pellet by centrifugation. For adherent cells, use a non-enzymatic cell dissociation buffer.
-
Wash: Wash cells once with cold 1X PBS.
-
Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Stain: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubate: Incubate for 15 minutes at room temperature in the dark.
-
Analyze: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately by flow cytometry.
Caspase-3 Colorimetric Assay
-
Induce Apoptosis: Treat 1-5 x 10^6 cells with this compound.
-
Lyse Cells: Pellet the cells and lyse them in 50 µL of chilled lysis buffer. Incubate on ice for 10 minutes.
-
Clarify Lysate: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a new tube.
-
Assay Reaction: In a 96-well plate, add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample of cell lysate (containing 50-200 µg of protein).
-
Add Substrate: Add 5 µL of the DEVD-pNA substrate.
-
Incubate: Incubate at 37°C for 1-2 hours.
-
Read: Measure the absorbance at 405 nm using a microplate reader.
TUNEL Assay (Fluorescent)
-
Induce Apoptosis and Fix Cells: Treat cells with this compound, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) according to the manufacturer's protocol, typically for 60 minutes at 37°C in a humidified chamber.
-
Wash: Wash the cells to remove unincorporated nucleotides.
-
Counterstain (Optional): Stain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Visualize: Analyze the cells by fluorescence microscopy or flow cytometry.
Visualizations
Caption: this compound-Induced Intrinsic Apoptosis Pathway.
Caption: General Experimental Workflow for this compound Apoptosis Assays.
Caption: Troubleshooting Logic for Inconsistent this compound Apoptosis Assays.
References
Navigating Long-Term Studies with Raptinal: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for investigators utilizing Raptinal in long-term experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address potential challenges and ensure the robustness of your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and rapid inducer of the intrinsic apoptotic pathway.[1][2] It directly disrupts mitochondrial function, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[1][3] A key feature of this compound is that it bypasses the need for BAX/BAK/BOK activation to induce mitochondrial outer membrane permeabilization (MOMP).[3]
Q2: Are there any known off-target effects of this compound that could impact long-term studies?
A2: Yes, a significant off-target effect of this compound is the inhibition of the pannexin-1 (PANX1) channel. This is crucial because PANX1 is involved in various cellular processes, including the release of "find-me" signals from apoptotic cells. Therefore, long-term studies should be designed to differentiate between the effects of apoptosis induction and PANX1 inhibition. Additionally, in cells expressing high levels of Gasdermin E (GSDME), this compound can induce pyroptosis, an inflammatory form of cell death.
Q3: What is the stability of this compound in solution for long-term experiments?
A3: this compound is reported to be bench stable and non-light sensitive. For long-term storage, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to prepare fresh working solutions for each experiment to ensure consistent activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in apoptosis induction over time. | 1. This compound degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Cell line instability: Changes in cell characteristics over long-term culture. | 1. Storage: Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Cell Culture: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Unexpected inflammatory response in vivo. | 1. GSDME-mediated pyroptosis: The cell line or animal model may have high levels of Gasdermin E (GSDME). | 1. Characterize GSDME expression: Assess GSDME levels in your experimental model. If high, consider that observed inflammation may be due to pyroptosis. |
| Reduced efficacy or acquired resistance in long-term cancer models. | 1. Development of resistance: Cancer cells can develop resistance to apoptotic stimuli over time. | 1. Investigate resistance mechanisms: Analyze resistant cells for changes in apoptotic pathway components or drug efflux pump expression. 2. Combination therapy: Consider using this compound in combination with other therapeutic agents to overcome resistance. |
| In vivo toxicity (e.g., weight loss) with repeated dosing. | 1. Cumulative toxicity: Repeated administration of this compound can lead to systemic toxicity. | 1. Optimize dosing regimen: Reduce the frequency or dose of this compound administration. Monitor animal health closely for signs of toxicity. 2. Targeted delivery: Explore nanoparticle-based or other targeted delivery systems to reduce systemic exposure and enhance tumor-specific delivery. |
| Discrepancy between apoptosis levels and downstream functional assays (e.g., phagocyte recruitment). | 1. PANX1 inhibition: this compound's inhibition of PANX1 can interfere with the release of "find-me" signals (like ATP) from apoptotic cells, which are necessary for phagocyte recruitment. | 1. Control for PANX1 inhibition: Use a separate PANX1 inhibitor (e.g., carbenoxolone) as a control to understand the specific contribution of PANX1 inhibition to your observations. 2. Measure ATP release: Directly measure ATP levels in the culture supernatant to assess the impact on "find-me" signal release. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cell Type | Average IC50 (µM) after 24h | Reference |
| U-937 | Human Lymphoma | 1.1 ± 0.1 | |
| SKW 6.4 | Human Lymphoma | 0.7 ± 0.3 | |
| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 | |
| HFF-1 | Human Foreskin Fibroblast | 3.3 ± 0.2 | |
| MCF10A | Human Breast Epithelial | 3.0 ± 0.2 | |
| WT-MEF | Mouse Embryonic Fibroblasts | 2.4 ± 0.2 | |
| HeLa | Human Cervical Cancer | 0.6 | |
| HepG2 | Human Liver Cancer | 0.62 |
Table 2: In Vivo Administration and Tolerability of this compound
| Animal Model | Administration Route | Dosage | Observation | Reference |
| C57BL/6 Mice | Intravenous (single dose) | 15-60 mg/kg | Well-tolerated, no hematologic toxicity after 7 days. | |
| Mice (B16-F10 melanoma model) | Intraperitoneal | 20 mg/kg daily for 3 days | Retarded tumor growth. | |
| Mice (4T1 breast cancer model) | Intraperitoneal | 20 mg/kg daily for 4 days | 50% tumor growth inhibition. | |
| Mice (YUMM1.7 melanoma model) | Intraperitoneal | Not specified | Toxicity (weight loss) with 4 consecutive days of injection. | |
| Wistar Rats | Oral gavage | 100-200 mg/kg for 5 months | LD50 determined to be 650 mg/kg. |
Key Signaling Pathways and Experimental Workflows
Figure 1. Dual mechanism of this compound: apoptosis induction and off-target effects.
Figure 2. Troubleshooting workflow for long-term this compound experiments.
Detailed Experimental Protocols
1. In Vitro Apoptosis Induction Assay
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -80°C. On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Treatment: Replace the existing medium with the this compound-containing medium. For suspension cells, add the concentrated this compound solution directly to the culture. A typical concentration range for inducing apoptosis is 0.7-10 µM.
-
Incubation: Incubate cells for the desired period (e.g., 2-24 hours). This compound can induce apoptosis within minutes to hours.
-
Apoptosis Assessment: Analyze apoptosis using standard methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: Follow the manufacturer's protocol for the Annexin V-FITC/PI apoptosis detection kit. Analyze cells by flow cytometry.
-
Caspase-3/7 Activity Assay: Use a luminogenic or fluorogenic substrate for activated caspase-3/7. Measure the signal according to the manufacturer's instructions.
-
Western Blotting: Probe for cleavage of caspase-3 and PARP-1.
-
2. In Vivo Zebrafish Apoptosis Model
-
Zebrafish Maintenance: Maintain zebrafish embryos in E3 medium at 28.5°C.
-
This compound Treatment: At 24 hours post-fertilization (hpf), treat transgenic zebrafish embryos (e.g., expressing a secretory Annexin V-YFP reporter) with 10 µM this compound in E3 medium for 1.5 hours.
-
Imaging: Anesthetize the embryos and mount them in low-melting-point agarose. Image the YFP signal using a fluorescence microscope to visualize apoptotic cells.
-
Quantification: Count the number of YFP-positive puncta per embryo to quantify the level of apoptosis.
3. In Vivo Mouse Xenograft Model
-
Cell Preparation: Culture tumor cells to 70-80% confluency. Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (e.g., 3 x 10^6 cells per injection).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
This compound Administration: Prepare this compound for in vivo use (e.g., in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline). Administer this compound via intraperitoneal (IP) injection at a dose of, for example, 20 mg/kg daily for a specified number of days.
-
Monitoring: Monitor tumor volume using caliper measurements and animal well-being (including body weight) throughout the study.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, western blotting).
References
- 1. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a powerful tool for rapid induction of apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound bypasses BAX, BAK, and BOK for mitochondrial outer membrane permeabilization and intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing In Vivo Side Effects Associated with Retinoids and Related Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with retinoids and related compounds in vivo. The following information addresses common side effects and offers strategies for their mitigation.
Clarification: Raptinal vs. Retinal/Retinoids
It is important to distinguish between "this compound" and "retinal" (also known as retinaldehyde), a derivative of vitamin A.
-
This compound is a synthetic small molecule known for its ability to rapidly induce apoptosis (programmed cell death) through the intrinsic pathway.[1][2][3][4][5] It is primarily used as a research tool to study cell death mechanisms. While in vivo studies in cancer models have been conducted, detailed information on a wide range of side effects is still emerging.
-
Retinal (retinaldehyde) and other vitamin A derivatives, collectively known as retinoids , are crucial for processes like vision and gene regulation. Topical and systemic retinoids are widely used in dermatology but are well-known for causing side effects such as skin irritation and, in some contexts, potential retinal toxicity.
This guide will focus on strategies to mitigate the well-documented side effects associated with retinoids , as these are common challenges in pre-clinical research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common in vivo side effects of topical retinoid application?
The most frequently encountered side effect is skin irritation, often referred to as "retinoid dermatitis." Symptoms can include:
-
Erythema (redness)
-
Burning sensation
-
Scaling or peeling
-
Dryness
These effects are typically mild to moderate and often occur at the beginning of treatment.
Q2: How can I reduce skin irritation caused by a topical retinoid formulation in my animal model?
Several strategies can be employed to minimize retinoid-induced skin irritation:
-
Formulation-Based Approaches:
-
Drug Delivery Systems: Encapsulating the retinoid in delivery systems like niosomes or nanoparticles can control its release and reduce direct contact with the skin surface, thereby lowering irritation.
-
Complex Formation: Complexing the retinoid with molecules like cyclodextrin can improve its stability and solubility, potentially reducing irritation.
-
Carrier Binding: Incorporating the retinoid into carriers such as polymers, nanostructured lipid carriers (NLCs), or solid lipid nanoparticles (SLNs) can also mitigate irritation.
-
-
Co-administration with Anti-Irritants:
-
The addition of ingredients with anti-irritant, skin barrier-improving, or hydrating properties can be beneficial. Examples include glucosamine, trehalose, ectoine, sucralfate, omega-9 fatty acids, and 4-t-butylcyclohexanol.
-
Co-treatment with a medium-potency corticosteroid, such as mometasone furoate, has been shown to significantly reduce laser Doppler flow (a measure of blood flow and inflammation) associated with tazarotene (a retinoid) application.
-
-
Dosing and Application Strategy:
-
Starting with a lower concentration and gradually increasing it can help the skin adapt.
-
Q3: My in vivo study involves systemic administration of a compound that may affect retinal function. How can I monitor for retinal toxicity?
Electroretinography (ERG) is a non-invasive and sensitive method for assessing retinal function in vivo. It measures the electrical responses of the retina to light stimulation and can detect functional changes before structural abnormalities are visible. Different types of ERG can be used to evaluate various components of the visual pathway.
Key ERG parameters to monitor include:
-
a-wave: Represents the function of photoreceptors (rods and cones).
-
b-wave: Reflects the function of bipolar and Müller cells.
A significant decrease in the amplitude of the a- or b-wave can indicate retinal toxicity.
Q4: What is the mechanism of action of this compound, and what are its known in vivo effects?
This compound rapidly induces apoptosis by triggering the intrinsic pathway. This process involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3. This mechanism is independent of the pro-apoptotic proteins BAX and BAK. In some cell types, such as melanoma, this compound can also induce a form of inflammatory cell death called pyroptosis in a caspase-3 and Gasdermin E (GSDME)-dependent manner.
In vivo, this compound has been shown to inhibit tumor growth in mouse models of melanoma and breast cancer. A single intravenous dose of this compound was reported to be well-tolerated across a dose range of 15-60 mg/kg, with no hematologic toxicity observed after 7 days.
Data Summary Tables
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Average IC50 (µM) after 24h |
| HFF-1 | Human Foreskin Fibroblast | 3.3 ± 0.2 |
| MCF10A | Human Breast Tissue | 3.0 ± 0.2 |
| WT-MEF | Mouse Embryonic Fibroblasts | 2.4 |
| U-937 | Human Leukemia | Not specified (induces 80% viability loss at 10 µM after 2h) |
| SKW 6.4 | Lymphoma | Not specified |
| MIA PaCa-2 | Pancreatic Cancer | Not specified (used for caspase activity assays) |
| HL-60 | Human Leukemia | Not specified (used in initial screening) |
| Data compiled from multiple sources. |
Table 2: Strategies to Reduce Topical Retinoid-Induced Skin Irritation
| Strategy | Approach | Example | Outcome | Reference |
| Formulation | Proniosomal Gel | 0.025% Tretinoin in a proniosomal gel | Minor erythema compared to a commercial product | |
| Polymer Complex | Tretinoin with polyolprepolymer-2 | Statistically significant reduction in facial peeling | ||
| Co-administration | Corticosteroid | Tazarotene 0.1% with Mometasone Furoate | Significantly lower laser Doppler flow compared to tazarotene alone | |
| Dosing | Dose Escalation | Increasing concentrations of Tazarotene | Can adapt the skin to the irritant effects |
Experimental Protocols
Protocol 1: Assessment of Skin Irritation in a Porcine Skin Model
This protocol is adapted from methodologies used to evaluate retinoid-induced skin irritation.
-
Model: Ex vivo porcine skin is a suitable model due to its similarity to human skin.
-
Preparation: Obtain fresh porcine skin and prepare full-thickness skin explants.
-
Treatment Groups:
-
Vehicle control (e.g., placebo cream/gel).
-
Test compound (retinoid) at various concentrations.
-
Test compound in a modified formulation (e.g., encapsulated).
-
Test compound co-administered with an anti-irritant.
-
Positive control (known irritant).
-
-
Application: Apply a standardized amount of the formulation to the epidermal surface of the skin explants daily for a predetermined period (e.g., 4 days).
-
Assessment Methods:
-
Trans-Epidermal Water Loss (TEWL): Measure TEWL daily to assess skin barrier function. An increase in TEWL indicates barrier disruption and irritation.
-
Histology: At the end of the study, fix skin samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E). Examine for signs of irritation such as epidermal hyperplasia, inflammation, and cellular infiltration.
-
Gene Expression Analysis: Isolate RNA from the skin samples and perform RT-PCR to analyze the expression of inflammatory markers (e.g., IL-1α, IL-6, TNF-α).
-
Protocol 2: In Vivo Electroretinography (ERG) for Retinal Toxicity Screening in Rodents
This is a general protocol for ERG-based retinal toxicity screening.
-
Animal Preparation:
-
Dark-adapt the animals (e.g., rats) for at least 12 hours before the procedure.
-
Anesthetize the animal and maintain normal body temperature.
-
Dilate the pupils with a mydriatic agent (e.g., 1% tropicamide).
-
Apply a topical anesthetic to the cornea.
-
-
Electrode Placement:
-
Place a corneal electrode in contact with the cornea, using a viscous artificial tear solution to ensure good electrical contact and maintain corneal hydration.
-
Place reference and ground electrodes (subcutaneous needles) on the forehead and tail, respectively.
-
-
Stimulation and Recording:
-
Use a Ganzfeld dome to deliver flashes of light of varying intensity and wavelength to elicit scotopic (rod-mediated) and photopic (cone-mediated) responses.
-
Record the electrical signals from the retina.
-
-
Data Analysis:
-
Measure the amplitude and implicit time of the a- and b-waves for each light stimulus.
-
Compare the ERG waveforms and measurements between the treated and control groups. A statistically significant reduction in wave amplitudes in the treated group is indicative of retinal toxicity.
-
Visualizations
References
- 1. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9682060B2 - Small molecules that induce intrinsic pathway apoptosis - Google Patents [patents.google.com]
- 3. Rapid Apoptosis-Inducing Compound: this compound | TCI AMERICA [tcichemicals.com]
- 4. This compound: a powerful tool for rapid induction of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Apoptosis-Inducing Compound: this compound | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Adjusting Raptinal concentration for different cell types
Welcome to the technical support center for Raptinal. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when adjusting this compound concentration for different cell types.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a small molecule that rapidly induces intrinsic pathway apoptosis.[1][2][3] It functions by promoting the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, leading to programmed cell death.[1][4] A key feature of this compound is its speed, inducing apoptosis within minutes to a few hours, significantly faster than many other pro-apoptotic agents.
Q2: I am not seeing the expected level of apoptosis in my cell line. What is a good starting concentration for this compound?
The optimal concentration of this compound is cell-type dependent. For initial experiments, a concentration of 10 µM is commonly used and has been shown to be effective across a variety of cell lines. However, the IC50 (half-maximal inhibitory concentration) can range from 0.7 to 3.4 µM after a 24-hour incubation period. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
Q3: How does the sensitivity to this compound differ between cancerous and non-cancerous cell lines?
This compound has been shown to be effective against both cancerous and non-cancerous cell lines. However, the IC50 values can vary. For example, after a 24-hour incubation, the IC50 for the human foreskin fibroblast (HFF-1) cell line is 3.3 ± 0.2 µM, while for the Jurkat cancer cell line, it is 2.7 ± 0.9 µM. It is crucial to determine the specific IC50 for each cell line used in your experiments.
Q4: My cells are dying too quickly, and I am unable to perform my downstream assays. What can I do?
The rate of apoptosis induced by this compound is concentration-dependent. If you are observing excessively rapid cell death, consider reducing the concentration of this compound. Performing a time-course experiment with varying concentrations will help you identify the optimal conditions for your specific experimental window.
Q5: Are there any known off-target effects of this compound that I should be aware of?
Besides its pro-apoptotic activities, this compound has been identified as an inhibitor of the pannexin 1 (PANX1) channel. This inhibition can interfere with processes such as the release of ATP as a "find-me" signal from apoptotic cells. If your research involves these downstream signaling events, it is important to consider this dual activity of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no apoptotic response | - Sub-optimal this compound concentration.- Cell line is resistant to this compound-induced apoptosis.- Incorrect storage or handling of this compound. | - Perform a dose-response curve to determine the optimal concentration (starting from 1-10 µM).- Verify the expression of key apoptotic proteins in your cell line.- Ensure this compound is stored correctly. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles. |
| High variability between experiments | - Inconsistent cell seeding density.- Variation in incubation times.- Instability of this compound in solution. | - Ensure consistent cell numbers are seeded for each experiment.- Strictly adhere to the planned incubation times.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| Unexpected results in downstream assays | - this compound's inhibition of PANX1 channels may be affecting the assay. | - Consider using an alternative apoptosis inducer if PANX1 activity is critical for your experiment.- Validate your findings with a PANX1-specific inhibitor or in PANX1-deficient cells. |
Data Presentation
Table 1: this compound IC50 Values in Various Cell Lines (24-hour incubation)
| Cell Line | Cell Type | Average IC50 (µM) |
| HFF-1 | Human Foreskin Fibroblast | 3.3 ± 0.2 |
| MCF10A | Human Breast Tissue | 3.0 ± 0.2 |
| WT-MEF | Mouse Embryonic Fibroblasts | 2.4 ± 0.7 |
| 3T3 | Mouse Embryonic Fibroblasts | 2.4 ± 0.7 |
| U-937 | Human Histiocytic Lymphoma | 1.1 ± 0.1 |
| SKW 6.4 | Human B-cell Lymphoma | 0.7 ± 0.3 |
| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 |
| HeLa | Human Cervical Cancer | 0.6 |
| MIA-Paca2 | Human Pancreatic Cancer | 1.9 |
| HL60 | Human Promyelocytic Leukemia | 2.1 |
| HepG2 | Human Liver Cancer | 0.62 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 µM to 20 µM. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time. Include both positive and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizations
References
Raptinal-Induced Apoptosis: Technical Support Center
Welcome to the technical support center for Raptinal-induced apoptosis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced apoptosis?
This compound is a small molecule that rapidly induces apoptosis through the intrinsic pathway.[1] Its primary mechanism involves the direct disruption of mitochondrial function, leading to the release of cytochrome c into the cytosol.[2][3] This event occurs independently of the pro-apoptotic proteins BAX, BAK, and BOK.[4] Following cytochrome c release, the apoptotic cascade is initiated, leading to the activation of caspases.[2] Some studies suggest this compound can directly activate caspase-3, bypassing upstream initiator caspases, while others indicate it acts upstream of procaspase-3 activation.
Q2: I am not observing the expected levels of apoptosis in my cell line. What are the potential causes?
Several factors can contribute to reduced or absent this compound-induced apoptosis. These can be broadly categorized as issues with the compound itself, cell-line specific characteristics, or suboptimal experimental conditions.
-
Compound Integrity: Ensure your this compound stock is properly stored. It should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.
-
Cell Line Sensitivity: The half-maximal inhibitory concentration (IC50) of this compound varies between cell lines, typically ranging from 0.7 to 3.4 µM after a 24-hour incubation. It is crucial to determine the optimal concentration for your specific cell line.
-
Cell Culture Conditions:
-
Confluency: Avoid using cells that are overly confluent, as this can alter their response to apoptotic stimuli.
-
"Conditioned Media": Research has shown that cells grown in "conditioned media" (media from other growing cells) can exhibit resistance to this compound. This is linked to the Warburg effect, where metabolic changes alter the lactate-to-pyruvate ratio, impacting the JNK signaling pathway. Always use fresh media for your experiments.
-
-
Overexpression of Anti-Apoptotic Proteins: High levels of anti-apoptotic proteins, such as Bcl-2, can confer partial resistance to this compound-induced apoptosis.
Q3: My cells are showing signs of pyroptosis instead of apoptosis. Why is this happening?
This compound can induce pyroptosis, an inflammatory form of cell death, in cell lines that express high levels of Gasdermin E (GSDME). Upon activation by caspase-3, GSDME forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory content. If your experimental goal is to specifically study apoptosis, it is advisable to use cell lines with low or no GSDME expression.
Q4: How can I confirm that this compound is inducing apoptosis in my experiment?
Several assays can be used to confirm apoptosis:
-
Caspase Activity Assays: Measure the activity of executioner caspases, such as caspase-3 and -7.
-
Western Blotting for Caspase Cleavage: Detect the cleaved (active) forms of caspases (e.g., cleaved caspase-3, -7, -9) and the cleavage of caspase substrates like PARP.
-
Cytochrome c Release Assay: Fractionate the cell lysate into mitochondrial and cytosolic components and perform a Western blot to detect the presence of cytochrome c in the cytosol.
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to detect the externalization of phosphatidylserine (a marker of early apoptosis) with Annexin V and membrane integrity with PI.
Troubleshooting Guides
Issue 1: Low or No Caspase-3 Activation
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| This compound Degradation | Use a fresh aliquot of this compound. Verify the storage conditions and avoid multiple freeze-thaw cycles. | Refer to "Protocol 1: Preparation and Storage of this compound Stock Solution". |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. | Refer to "Protocol 2: Dose-Response Curve for this compound". |
| Cell Line Resistance | Test a different cell line known to be sensitive to this compound (e.g., U-937, SKW 6.4). | |
| Overexpression of IAPs (Inhibitor of Apoptosis Proteins) | Co-treat cells with this compound and an IAP inhibitor (e.g., SMAC mimetics). | |
| Incorrect Assay Timing | This compound is a rapid apoptosis inducer. Perform a time-course experiment to identify the peak of caspase activation. | Refer to "Protocol 3: Time-Course Analysis of Caspase-3 Activation". |
| Technical Issues with Caspase Assay | Ensure the use of a reliable caspase activity assay kit and follow the manufacturer's instructions carefully. Troubleshoot Western blot for cleaved caspases (see below). |
Issue 2: Difficulty Detecting Cleaved Caspases by Western Blot
| Possible Cause | Troubleshooting Step |
| Insufficient Protein Loaded | Increase the amount of protein loaded onto the gel (50-100 µg). |
| Poor Antibody Quality | Use a validated antibody for cleaved caspases. Check the antibody datasheet for recommended concentrations and blocking conditions. |
| Inefficient Protein Transfer | Use a smaller pore size membrane (0.2 µm) for these small proteins. Optimize transfer time and voltage to prevent over-transfer. |
| Signal Detection Issues | Use a sensitive ECL substrate. For weak signals, increase the exposure time. |
| Transient Nature of Cleaved Caspases | Perform a time-course experiment to capture the peak expression of cleaved caspases. |
Issue 3: No Cytochrome c Release Detected
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inefficient Cell Fractionation | Ensure complete cell lysis and proper separation of mitochondrial and cytosolic fractions. Use mitochondrial and cytosolic markers (e.g., COX IV and GAPDH) to verify the purity of your fractions. | Refer to "Protocol 4: Subcellular Fractionation and Western Blot for Cytochrome c". |
| Timing of Assay | Cytochrome c release is a very early event in this compound-induced apoptosis. Perform a time-course experiment starting from very early time points (e.g., 15-30 minutes). | |
| Bcl-2 Overexpression | If your cell line overexpresses Bcl-2, this can inhibit cytochrome c release. Consider using a cell line with normal Bcl-2 levels or co-treatment with a Bcl-2 inhibitor. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines (24-hour incubation)
| Cell Line | Cell Type | Average IC50 (µM) | Reference |
| U-937 | Human Lymphoma | 1.1 ± 0.1 | |
| SKW 6.4 | Human Lymphoma | 0.7 ± 0.3 | |
| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 | |
| HFF-1 | Human Foreskin Fibroblast | 3.3 ± 0.2 | |
| MCF10A | Human Breast Epithelial | 3.0 ± 0.2 | |
| WT-MEF | Mouse Embryonic Fibroblasts | 2.4 |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Dissolve this compound powder in DMSO to prepare a stock solution (e.g., 10 mM).
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Avoid repeated freeze-thaw cycles.
Protocol 2: Dose-Response Curve for this compound
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in fresh cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 24 hours.
-
Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Plot the percentage of cell viability against the this compound concentration and calculate the IC50 value.
Protocol 3: Time-Course Analysis of Caspase-3 Activation
-
Seed cells in multiple wells of a 6-well plate.
-
Treat the cells with the predetermined optimal concentration of this compound.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 6 hours), harvest the cells.
-
Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.
-
Alternatively, lyse the cells in RIPA buffer and perform a Western blot to detect cleaved caspase-3.
Protocol 4: Subcellular Fractionation and Western Blot for Cytochrome c
-
Treat cells with this compound for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet the nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Lyse the mitochondrial pellet in a suitable buffer.
-
Perform a Western blot on both the cytosolic and mitochondrial fractions.
-
Probe the membrane with antibodies against cytochrome c, a mitochondrial marker (e.g., COX IV), and a cytosolic marker (e.g., GAPDH).
Mandatory Visualizations
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Raptinal's PANX1 inhibitory activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for Raptinal's PANX1 inhibitory activity during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in experiments involving Pannexin 1 (PANX1)?
A1: The primary challenge is that this compound possesses two distinct biological activities: it is a potent and rapid inducer of apoptosis, and it also functions as an inhibitor of PANX1 channel activity.[1][2][3] This dual functionality can complicate the interpretation of experimental results, as it can be difficult to attribute an observed effect solely to either apoptosis induction or PANX1 inhibition.
Q2: How does this compound's inhibition of PANX1 differ from other common PANX1 inhibitors?
A2: this compound inhibits cleavage-activated PANX1 through a mechanism that is distinct from well-described inhibitors like carbenoxolone and trovafloxacin.[1][2] Evidence suggests that this compound's inhibitory action may be irreversible, possibly through covalent binding, and it requires a pre-treatment period to be effective, unlike the acute effects of carbenoxolone and trovafloxacin.
Q3: Can I use this compound solely as an apoptosis inducer without affecting PANX1?
A3: It is challenging to use this compound as a sole apoptosis inducer without any impact on PANX1, as both activities are inherent to the molecule. However, the experimental design can be tailored to minimize or account for the PANX1 inhibitory effect. For instance, using very short treatment times with this compound might induce apoptosis before significant PANX1 inhibition occurs, though this would need careful validation in your specific experimental system.
Q4: What is the proposed mechanism of this compound-induced apoptosis?
A4: this compound induces apoptosis through the intrinsic pathway. It acts rapidly to disrupt mitochondrial function, promoting the release of cytochrome c, which in turn activates caspases and leads to apoptotic cell death.
Q5: At what concentration is this compound typically used?
A5: A common concentration for this compound in cell culture experiments is 10 μM to induce apoptosis and observe PANX1 inhibition. However, the optimal concentration can vary depending on the cell line and experimental goals. It is recommended to perform a dose-response curve to determine the ideal concentration for your specific application. The IC50 for apoptosis induction across various cell lines after 24 hours is in the range of 0.7-3.4 μM.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| I am not observing PANX1 inhibition with this compound. | 1. Insufficient pre-incubation time: this compound's inhibitory effect is not immediate and requires a pre-treatment period. 2. Inappropriate assay: The chosen assay may not be sensitive enough to detect PANX1 inhibition. | 1. Optimize pre-incubation time: Treat cells with this compound for a sufficient duration (e.g., 1-4 hours) before assessing PANX1 activity. 2. Use multiple assays: Confirm results using a combination of dye uptake assays (e.g., TO-PRO-3), ATP release assays, and, if possible, electrophysiological recordings. |
| My cells are dying too quickly to accurately measure PANX1 activity. | High concentration of this compound: The concentration used may be inducing apoptosis too rapidly for the PANX1 inhibition assay window. | Perform a dose-response and time-course experiment: Use a lower concentration of this compound or reduce the incubation time to find a window where PANX1 inhibition can be measured before widespread cell death occurs. |
| I cannot distinguish between the effects of apoptosis and PANX1 inhibition. | Dual activity of this compound: Both processes are occurring simultaneously. | Use the TEV-protease PANX1 system: Express a modified PANX1 channel where the caspase-3 cleavage site is replaced with a TEV protease cleavage site. This allows for controlled PANX1 activation with TEV protease while inhibiting caspases with an inhibitor like Q-VD-OPh. This decouples PANX1 activation from apoptosis, allowing for the specific study of this compound's inhibitory effect on PANX1. |
| My results with this compound are different from those with other PANX1 inhibitors (e.g., carbenoxolone). | Different mechanisms of action: this compound has a unique, potentially irreversible inhibitory mechanism compared to the reversible action of many other PANX1 inhibitors. | Acknowledge the mechanistic differences: When comparing inhibitors, consider their distinct modes of action. This compound's effects may be longer-lasting and not washable. |
Quantitative Data
Table 1: Comparative Inhibitory Concentrations of PANX1 Inhibitors
| Inhibitor | Typical Working Concentration | Mechanism of Action | Reversibility |
| This compound | 10 µM | Distinct from CBX and Trova; potentially involves covalent binding | Likely irreversible |
| Carbenoxolone (CBX) | 50-100 µM | Non-specific channel blocker | Reversible |
| Trovafloxacin | 20 µM | More specific PANX1 inhibitor | Reversible |
| Probenecid | 1 mM | Blocks pannexin and connexin channels | Reversible |
Table 2: this compound Apoptosis Induction IC50 Values (24h incubation)
| Cell Line | IC50 (µM) |
| U-937 | 1.1 ± 0.1 |
| SKW 6.4 | 0.7 ± 0.3 |
| Jurkat | 2.7 ± 0.9 |
| Various cancer & non-cancerous lines | 0.7 - 3.4 |
**
Experimental Protocols
Protocol 1: Decoupling Apoptosis from PANX1 Inhibition using TEV-PANX1
This protocol allows for the specific assessment of this compound's effect on PANX1 channels, independent of its pro-apoptotic activity.
1. Cell Line Preparation:
- Transfect HEK293T cells with a plasmid encoding human PANX1 with its caspase-3 cleavage site (D378) mutated to a TEV (Tobacco Etch Virus) protease cleavage site (ENLYFQG).
- Co-transfect with a plasmid for TEV protease.
2. Experimental Setup:
- Plate the transfected cells and allow them to adhere.
- Pre-treat the cells with the pan-caspase inhibitor Q-VD-OPh (20 µM) for 1 hour to block the apoptotic pathway.
- Introduce this compound (10 µM) or a vehicle control to the respective wells and incubate for a predetermined time (e.g., 1-4 hours) to allow for potential inhibition.
3. PANX1 Activity Assay (Electrophysiology):
- Perform whole-cell patch-clamp recordings.
- Apply voltage ramps (e.g., from -60 mV to +80 mV) to measure PANX1-mediated currents.
- Compare the current amplitudes in this compound-treated cells versus control cells to determine the extent of inhibition.
Protocol 2: Measuring PANX1 Activity via Dye Uptake (TO-PRO-3)
This assay measures the influx of a membrane-impermeable dye as an indicator of PANX1 channel opening.
1. Cell Preparation:
- Induce apoptosis in Jurkat T cells using an appropriate stimulus (e.g., anti-Fas antibody) or treat with this compound (10 µM).
- Include other PANX1 inhibitors like carbenoxolone (50 µM) as controls.
- Add Cytochalasin D (10 µM) to prevent apoptotic cell fragmentation.
2. Long-Term Inhibition Assay:
- Add this compound or other inhibitors at the same time as the apoptosis-inducing stimulus.
- Incubate for 4 hours.
3. Short-Term Inhibition Assay:
- Induce apoptosis for 4 hours.
- Add this compound or other inhibitors for a shorter period (e.g., 30 minutes) before analysis.
4. Staining and Analysis:
- Add TO-PRO-3 iodide (1 µM) and Annexin V-FITC to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry. PANX1 activity is indicated by TO-PRO-3 fluorescence in the Annexin V-positive (apoptotic) cell population.
Visualizations
Signaling Pathway and Experimental Control
Caption: Workflow to isolate this compound's PANX1 inhibitory effect.
Experimental Workflow for Assessing PANX1 Inhibition
Caption: Flowchart of a dye uptake assay for PANX1 activity.
References
- 1. researchgate.net [researchgate.net]
- 2. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - La Trobe - Figshare [opal.latrobe.edu.au]
Validation & Comparative
A Comparative Guide to Rapid Apoptosis Induction: Raptinal vs. Staurosporine
For researchers in cell biology, oncology, and drug development, the ability to reliably and rapidly induce apoptosis is critical for studying cellular pathways and screening potential therapeutics. Chemical inducers serve as invaluable tools for this purpose. This guide provides an objective comparison between Raptinal, a novel and rapid apoptosis inducer, and staurosporine, the long-established gold standard. We will delve into their mechanisms, speed of action, and provide supporting experimental data and protocols to assist researchers in selecting the optimal tool for their needs.
Overview and Mechanism of Action
This compound is a small molecule that triggers apoptosis through the intrinsic, or mitochondrial, pathway with exceptional speed.[1] Its primary mechanism involves the direct disruption of mitochondrial function, leading to the rapid release of cytochrome c.[2][3] A key feature of this compound is its ability to bypass the need for upstream pro-apoptotic proteins like BAX, BAK, and BOK, which contributes to its unparalleled speed.[2] It directly activates caspase-3, the executioner caspase, leading to the swift dismantling of the cell.
Staurosporine , a microbial alkaloid, is a broad-spectrum protein kinase inhibitor. Its pro-apoptotic effect is a consequence of inhibiting a wide range of kinases, which initiates multiple signaling cascades that converge on the intrinsic apoptosis pathway. This process involves the activation of caspase-9 and caspase-3, ultimately leading to apoptosis. However, because it acts on multiple upstream targets, the time from treatment to the onset of apoptosis is considerably longer than with this compound.
Signaling Pathway Diagrams
The diagrams below illustrate the distinct signaling cascades initiated by this compound and staurosporine.
References
- 1. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Deep Dive: A Comparative Analysis of Raptinal and Doxorubicin
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanistic differences between the novel pro-apoptotic agent Raptinal and the widely-used chemotherapeutic drug doxorubicin. This analysis is supported by experimental data and detailed methodologies for key assays.
Introduction
The induction of apoptosis is a cornerstone of cancer therapy. Doxorubicin, an anthracycline antibiotic, has been a frontline chemotherapeutic agent for decades, exerting its cytotoxic effects through a multi-pronged mechanism. In contrast, this compound is a more recently discovered small molecule celebrated for its remarkable speed in inducing intrinsic pathway apoptosis. Understanding the distinct molecular mechanisms of these two compounds is crucial for their effective application in research and for the development of novel therapeutic strategies. This guide elucidates these differences through a detailed comparison of their modes of action, effects on cellular signaling, and provides the experimental basis for these observations.
Core Mechanistic Differences at a Glance
| Feature | This compound | Doxorubicin |
| Primary Mechanism | Rapid induction of intrinsic apoptosis by disrupting mitochondrial function.[1][2][3] | DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS).[2] |
| Speed of Action | Induces apoptosis within minutes to a few hours. | Apoptosis induction typically takes several hours. |
| Molecular Target | Direct molecular target is not yet fully elucidated, but it acts on mitochondria to promote cytochrome c release. | DNA and Topoisomerase II. |
| Upstream Signaling | Bypasses the need for pro-apoptotic proteins BAX/BAK. | Often dependent on p53 activation and DNA damage response pathways. |
| Unique Feature | Simultaneously induces apoptosis and inhibits Pannexin 1 (PANX1) channels. | Cardiotoxicity is a major dose-limiting side effect, mediated in part by ROS production. |
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While direct head-to-head studies across a wide range of cell lines are limited, the following table compiles available data to provide a comparative overview of the cytotoxic potential of this compound and doxorubicin.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Incubation Time |
| HeLa | 0.6 | 1.7 | 24 hours |
| HepG2 | 0.62 | 11.1 | 24 hours |
| U-937 | 1.1 ± 0.1 | Not available in direct comparison | 24 hours |
| SKW 6.4 | 0.7 ± 0.3 | Not available in direct comparison | 24 hours |
| Jurkat | 2.7 ± 0.9 | Not available in direct comparison | 24 hours |
| BFTC-905 | Not Available | 2.3 | 24 hours |
| MCF-7 | Not Available | 2.5 | 24 hours |
| M21 | Not Available | 2.8 | 24 hours |
| UMUC-3 | Not Available | 5.1 | 24 hours |
Signaling Pathways and Mechanisms of Action
This compound: The Fast Track to Apoptosis
This compound's mechanism is characterized by its rapid and direct action on the mitochondria, leading to the swift execution of the intrinsic apoptotic pathway. A key distinguishing feature of this compound is its ability to bypass the BAX/BAK-dependent step of mitochondrial outer membrane permeabilization (MOMP), which is a rate-limiting step for many conventional chemotherapeutics.
A more recently discovered and unique aspect of this compound's mechanism is its ability to inhibit the Pannexin 1 (PANX1) channel. PANX1 channels are large-pore channels that open during apoptosis and are involved in the release of "find-me" signals to attract phagocytes. By inhibiting PANX1, this compound may modulate the immune response to apoptotic cells.
References
Unveiling Raptinal's BAX/BAK-Independent Apoptotic Power: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Raptinal's unique BAX/BAK-independent mechanism of apoptosis induction against other well-established apoptotic agents. Featuring supporting experimental data, detailed protocols, and visual pathway diagrams, this guide serves as a critical resource for evaluating and utilizing this compound in apoptosis research.
This compound, a novel small molecule, has emerged as a potent and rapid inducer of intrinsic apoptosis. A key feature that distinguishes this compound from many conventional apoptosis-inducing agents is its ability to bypass the canonical requirement for the pro-apoptotic proteins BAX and BAK. This guide delves into the experimental validation of this mechanism, offering a side-by-side comparison with BAX/BAK-dependent and other independent apoptosis inducers.
Comparative Analysis of Apoptosis Induction
To objectively assess this compound's performance, its apoptotic efficacy was compared against mechanistically distinct compounds in wild-type and BAX/BAK double knockout (DKO) human colorectal carcinoma HCT116 cells. The data consistently demonstrates this compound's ability to induce robust apoptosis irrespective of BAX and BAK status, a stark contrast to agents that rely on the BAX/BAK gateway.
Key Performance Metrics
The following tables summarize the quantitative data from comparative studies.
| Compound/Treatment | Cell Line | Assay | Time Point | Result | BAX/BAK Dependence |
| This compound (10 µM) | HCT116 WT | Caspase-3/7 Activity | 2 hours | Strong Induction | Independent |
| This compound (10 µM) | HCT116 BAX/BAK DKO | Caspase-3/7 Activity | 2 hours | Strong Induction | Independent |
| ABT-737 (10 µM) | HCT116 WT | Caspase-3/7 Activity | 48 hours | Moderate Induction | Dependent |
| ABT-737 (10 µM) | HCT116 BAX/BAK DKO | Caspase-3/7 Activity | 48 hours | No significant induction | Dependent |
| Staurosporine (1 µM) | HCT116 WT | Cell Viability | 24 hours | Decreased Viability | Dependent |
| Staurosporine (1 µM) | HCT116 BAX/BAK DKO | Cell Viability | 24 hours | No significant change | Dependent |
| Chelerythrine (10 µM) | MEF BAX/BAK DKO | Apoptosis Assay | 16 hours | Induction of Apoptosis | Independent |
| Kv1.3 Inhibitors | Jurkat BAX/BAK DKO | Apoptosis Assay | - | Induction of Apoptosis | Independent |
Table 1: Comparative analysis of Caspase-3/7 activation and cell viability.
| Compound/Treatment | Cell Line | Assay | Time Point | Result | BAX/BAK Dependence |
| This compound (10 µM) | HCT116 WT | Cytochrome c Release | 15 min | Release Detected | Independent |
| This compound (10 µM) | HCT116 BAX/BAK DKO | Cytochrome c Release | 15 min | Release Detected | Independent |
| ABT-737 (10 µM) | HCT116 WT | Cytochrome c Release | 6 hours | Release Detected | Dependent |
| ABT-737 (10 µM) | HCT116 BAX/BAK DKO | Cytochrome c Release | 6 hours | No Release Detected | Dependent |
Table 2: Comparative analysis of Cytochrome c release.
Visualizing the Signaling Pathways
The following diagrams illustrate the distinct signaling cascades of BAX/BAK-dependent and this compound's BAX/BAK-independent apoptosis.
Caption: BAX/BAK-Dependent Apoptotic Pathway.
Caption: this compound's BAX/BAK-Independent Pathway.
Experimental Protocols for Validation
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited in this guide.
Experimental Workflow: Validation of BAX/BAK-Independent Apoptosis
Caption: Experimental workflow for validation.
Protocol 1: Caspase-3/7 Activity Assay
Objective: To quantify the activity of executioner caspases-3 and -7 as a marker of apoptosis.
Materials:
-
Wild-type and BAX/BAK DKO HCT116 cells
-
This compound, ABT-737, Staurosporine
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed 1 x 10⁴ cells per well in a white-walled 96-well plate and incubate overnight.
-
Treat cells with the respective compounds at the indicated concentrations and time points. Include a vehicle-only control.
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase activity.
Protocol 2: Western Blot for Cytochrome c Release
Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.
Materials:
-
Treated and untreated cells
-
Cytosolic fractionation buffer (e.g., digitonin-based)
-
Protein lysis buffer (RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies: anti-Cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Fractionation:
-
Harvest approximately 5 x 10⁶ cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 100 µL of ice-cold cytosolic fractionation buffer and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytosolic fraction.
-
The remaining pellet contains the mitochondrial fraction.
-
-
Western Blotting:
-
Determine the protein concentration of the cytosolic fractions using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 3: Flow Cytometry for Annexin V/Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
References
- 1. This compound bypasses BAX, BAK, and BOK for mitochondrial outer membrane permeabilization and intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a powerful tool for rapid induction of apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synergistic Alliance: Raptinal Amplifies Chemotherapeutic Efficacy in Cancer Treatment
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A growing body of preclinical evidence reveals the potent synergistic effects of Raptinal, a rapid inducer of apoptosis, when used in combination with conventional chemotherapy drugs. These findings offer a promising new avenue for enhancing the therapeutic efficacy of existing cancer treatments and overcoming drug resistance. This guide provides a comprehensive comparison of this compound's synergistic activity, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Unveiling a Potent Partnership: this compound and Paclitaxel in Osteosarcoma
A key study has demonstrated a significant synergistic interaction between this compound and the widely used chemotherapy agent Paclitaxel in treating MG-63 human osteosarcoma cells. The combination of these two agents resulted in a more profound inhibition of cancer cell proliferation and a marked increase in apoptosis compared to either drug administered alone[1].
Quantitative Analysis of Synergism
To quantify the synergistic effect, the half-maximal inhibitory concentration (IC50) of each drug was determined individually and in combination. While the specific IC50 values from the combination study on MG-63 cells are not publicly available, general data indicates this compound's IC50 ranges from 0.7 to 3.4 µM across various cancer cell lines[2][3]. The synergistic potential is typically evaluated using the Combination Index (CI), where a CI value less than 1 indicates synergy. Further research is needed to establish the precise CI for the this compound-Paclitaxel combination in osteosarcoma.
Table 1: Cell Viability in Response to this compound and Paclitaxel Treatment
| Treatment Group | Cell Viability (% of Control) | Statistical Significance (Combination vs. Single Agents) |
| Control | 100 | - |
| This compound (alone) | Data not publicly available | - |
| Paclitaxel (alone) | Data not publicly available | - |
| This compound + Paclitaxel | Significantly lower than single agents | p < 0.05[1] |
Table 2: Gene Expression Changes in Apoptotic Markers
| Gene | Treatment Group | Fold Change in mRNA Expression |
| Bax (Pro-apoptotic) | This compound | Increased[1] |
| This compound + Paclitaxel | Further Increased (Expected) | |
| Bcl-2 (Anti-apoptotic) | This compound | Decreased |
| This compound + Paclitaxel | Further Decreased (Expected) | |
| Caspase-3 (Executioner Caspase) | This compound | Increased |
| This compound + Paclitaxel | Further Increased (Expected) |
The Underlying Mechanism: A Dual-Pronged Attack on Cancer Cells
The synergistic effect of this compound and Paclitaxel stems from their distinct yet complementary mechanisms of action, culminating in a powerful pro-apoptotic signal.
Paclitaxel's Role: Paclitaxel is a microtubule-stabilizing agent. It disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
This compound's Contribution: this compound acts as a rapid and direct activator of the intrinsic apoptotic pathway. It bypasses many of the upstream signaling events and directly activates caspase-3, the primary executioner caspase. This activation is independent of the pro-apoptotic proteins BAX and BAK, a mechanism that could be particularly effective in cancers where these upstream pathways are dysregulated.
The Synergy: By combining Paclitaxel-induced cell cycle arrest with this compound's direct and potent activation of the final executioner caspase, the cancer cells are pushed over the apoptotic threshold more efficiently. This dual assault may also prevent the cancer cells from activating survival pathways that could otherwise counteract the effects of a single agent.
Caption: Synergistic apoptosis pathway of this compound and Paclitaxel.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed MG-63 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, Paclitaxel, or a combination of both for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the mRNA expression levels of target genes.
-
RNA Extraction: Extract total RNA from treated and untreated MG-63 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for Bax, Bcl-2, Caspase-3, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat MG-63 cells with this compound, Paclitaxel, or their combination. Harvest the cells by trypsinization.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Experimental Workflow
Caption: Workflow for assessing this compound and chemotherapy synergy.
Future Directions: Exploring Broader Synergistic Potential
While the synergistic effects with Paclitaxel are promising, the potential of this compound to enhance other chemotherapeutic agents like doxorubicin and cisplatin warrants further investigation. Both doxorubicin and cisplatin are mainstays in cancer therapy but are associated with significant side effects and the development of resistance. This compound's unique mechanism of directly activating apoptosis could provide a valuable strategy to lower the required doses of these drugs, potentially reducing toxicity and overcoming resistance mechanisms. Future studies should focus on in-depth quantitative analysis of these combinations across a panel of cancer cell lines and in vivo models to fully elucidate their therapeutic potential.
Disclaimer: This information is for research and informational purposes only and is not intended as medical advice.
References
Cross-Validation of Raptinal's Efficacy in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer agent Raptinal's performance across various cancer models. The data presented herein is collated from multiple studies to offer an objective overview of its efficacy, often in comparison to other established apoptosis-inducing agents. Detailed experimental protocols for key assays are provided to support the reproducibility of the cited findings.
Executive Summary
This compound is a small molecule that has been identified as a potent and unusually rapid inducer of intrinsic pathway apoptosis in a wide array of cancer cell lines and in vivo models.[1] Its mechanism of action involves the direct activation of caspase-3, a key executioner enzyme in apoptosis, thereby bypassing upstream signaling events and leading to swift cell death.[2] This guide cross-validates these effects by summarizing its performance in different cancer types and provides available comparative data against other cytotoxic agents.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition observed with this compound treatment in various cancer models.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | Reference |
| U-937 | Human Lymphoma | 1.1 ± 0.1 | [2] |
| SKW 6.4 | Human Lymphoma | 0.7 ± 0.3 | [2] |
| Jurkat | Human T-cell leukemia | 2.7 ± 0.9 | |
| HL-60 | Human promyelocytic leukemia | 2.1 | |
| HeLa | Human cervical cancer | 0.6 | |
| HepG2 | Human liver cancer | 0.62 | |
| MIA PaCa-2 | Human pancreatic cancer | 1.9 | |
| HT-29 | Human colorectal cancer | ~5-15 (dose-dependent viability reduction) | |
| A375 | Human melanoma | Induces pyroptosis at 1.25-10 µM | |
| WM35 | Human melanoma | Induces pyroptosis at 1.25-10 µM |
Table 2: In Vivo Efficacy of this compound in Murine Cancer Models
| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |
| B16-F10 Melanoma | C57BL/6 Mice | 20 mg/kg, daily IP injection for 3 days | 60% tumor volume and mass reduction | |
| 4T1 Breast Cancer | BALB/c Mice | 20 mg/kg, daily IP injection for 4 days | 50% tumor growth inhibition | |
| DMH-induced Colon Cancer | Wistar Rats | Not specified | Inhibition of aberrant crypt foci development |
Table 3: Comparative Cytotoxicity (IC50 in µM, 24h) of this compound and Standard Chemotherapeutics
| Cell Line | Cancer Type | This compound | Doxorubicin | Cisplatin | 5-Fluorouracil | Reference |
| HeLa | Cervical Cancer | 0.6 | 1.7 | 77.4 | - | |
| HepG2 | Liver Cancer | 0.62 | 11.1 | - | >100 | |
| BT-20 | Breast Cancer | 3 µM (induces apoptosis) | 1 µM (induces apoptosis) | - | - |
Note: The comparative data for BT-20 cells indicates concentrations that induce apoptosis rather than IC50 values.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and aid in the replication of these findings.
In Vitro Cytotoxicity Assay (MTT Assay) for HT-29 Cells
This protocol is based on the methodology used to assess the dose-dependent suppression of HT-29 human colorectal cancer cells by this compound.
-
Cell Culture: HT-29 cells are cultured in DMEM growth medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 5, 10, and 15 µM) and incubated for another 24 hours.
-
MTT Reagent Addition: 0.5 mg/ml of MTT reagent in DMEM is added to each well, and the plate is incubated for 3 hours.
-
Formazan Solubilization: DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is quantified at 560 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
In Vivo Murine Syngeneic Tumor Models (B16-F10 Melanoma and 4T1 Breast Cancer)
This protocol is derived from studies evaluating the in vivo anti-tumor activity of this compound.
-
Animal Models: 6-8 week old female C57BL/6 mice for the B16-F10 model and BALB/c mice for the 4T1 model are used.
-
Tumor Cell Implantation: B16-F10 or 4T1 cells (1 x 10^6 cells in 100 µL HBSS) are injected subcutaneously into the right flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow for 6-7 days. Mice are then randomized into treatment and control groups based on tumor size.
-
Treatment Administration: this compound is administered via intraperitoneal (IP) injection at a dose of 20 mg/kg. The treatment is given once daily for 3 consecutive days for the B16-F10 model and 4 consecutive days for the 4T1 model. The vehicle control group receives the corresponding vehicle solution.
-
Tumor Measurement: Tumor volume is measured every other day using a caliper and calculated using the formula (0.5 × length × width^2).
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This is a general protocol for assessing apoptosis induction by this compound.
-
Cell Treatment: Cancer cells are treated with this compound at the desired concentration and for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to visually represent the key mechanisms and procedures discussed.
Caption: this compound's mechanism of inducing apoptosis.
Caption: In-vivo anti-tumor efficacy assessment workflow.
References
A Head-to-Head Comparison of Raptinal and Other Apoptosis Inducers
In the landscape of cell death research and therapeutic development, the precise induction of apoptosis is a cornerstone technique. Researchers and drug developers require robust tools to reliably trigger this programmed cell death cascade. This guide provides a comprehensive, data-driven comparison of Raptinal, a notably rapid apoptosis inducer, with other widely used compounds: Staurosporine, Doxorubicin, and Etoposide. We will delve into their mechanisms of action, comparative efficacy, and provide detailed experimental protocols for key apoptosis assays.
Mechanism of Action: A Tale of Different Pathways
The efficacy and specificity of an apoptosis inducer are largely dictated by its mechanism of action. While all the compounds discussed here ultimately converge on the activation of caspases, the key executioners of apoptosis, their initial targets and signaling pathways differ significantly.
This compound is a small molecule that uniquely triggers the intrinsic apoptosis pathway with remarkable speed, often within minutes.[1] It acts directly on the mitochondria, promoting the release of cytochrome c, a critical step in the formation of the apoptosome and subsequent activation of caspase-9 and the executioner caspase-3.[1][2] Notably, this compound's pro-apoptotic activity appears to be independent of the pro-apoptotic Bcl-2 family proteins BAX, BAK, and BOK.[1] Recent findings also indicate that this compound can simultaneously inhibit the PANX1 channel, which is involved in the release of "find-me" signals from apoptotic cells.
Staurosporine , a broad-spectrum protein kinase inhibitor, is a classic and potent inducer of apoptosis in a wide variety of cell types. Its primary mechanism involves the inhibition of protein kinase C (PKC), leading to the activation of the mitochondrial apoptotic pathway. This includes the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade. However, its lack of specificity can lead to off-target effects.
Doxorubicin , an anthracycline antibiotic, is a widely used chemotherapy agent. Its primary mode of action is the intercalation into DNA and inhibition of topoisomerase II, leading to DNA double-strand breaks. This DNA damage triggers a p53-dependent pathway, which in turn activates the intrinsic apoptotic cascade, involving mitochondrial dysfunction and caspase activation. Doxorubicin is also known to generate reactive oxygen species (ROS), which can contribute to its apoptotic effects.
Etoposide , another topoisomerase II inhibitor, also induces DNA damage, leading to cell cycle arrest and apoptosis. Similar to doxorubicin, etoposide's cytotoxic effects are largely mediated through the activation of the intrinsic apoptotic pathway in response to DNA damage. The p53 tumor suppressor protein plays a crucial role in sensing this damage and initiating the apoptotic cascade.
Signaling Pathway Diagrams
To visually represent these mechanisms, the following diagrams were generated using the DOT language.
References
Confirming the dual inhibitory role of Raptinal on apoptosis and PANX1
A Comparative Guide for Researchers
In the landscape of molecular probes for cell death and channel function, the small molecule Raptinal has emerged as a unique tool with a dual inhibitory role, simultaneously inducing apoptosis and blocking Pannexin 1 (PANX1) channels. This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their experimental design and data interpretation.
This compound's Pro-Apoptotic Activity
This compound is a potent and rapid inducer of the intrinsic apoptotic pathway.[1][2] Unlike many other apoptosis inducers that require hours to elicit a response, this compound can trigger caspase-dependent cell death within minutes.[3][4] Its mechanism of action involves the direct disruption of mitochondrial function, leading to the release of cytochrome c, which in turn activates a caspase cascade culminating in the activation of effector caspases-3 and -7.[5]
Comparative Efficacy of Apoptosis Induction
This compound consistently demonstrates low micromolar efficacy across a wide range of cancer and non-cancerous cell lines.
| Cell Line | IC50 (µM) after 24h | Reference |
| U-937 (Human Lymphoma) | 1.1 ± 0.1 | |
| SKW 6.4 (Human B cell Lymphoma) | 0.7 ± 0.3 | |
| Jurkat (Human T cell Leukemia) | 2.7 ± 0.9 | |
| HCT116 (Human Colon Cancer) | ~1-10 (Concentration-dependent) | |
| PCI-1 (Human Head and Neck Cancer) | ~1-10 (Concentration-dependent) | |
| A375 (Human Melanoma) | 5 (Concentration used) | |
| WM35 (Human Melanoma) | 2.5 (Concentration used) | |
| HT-29 (Human Colon Cancer) | 5-15 (Concentration-dependent) |
Table 1: Comparative IC50 values of this compound for apoptosis induction in various cell lines.
Experimental Protocol: Induction and Measurement of Apoptosis
Objective: To induce and quantify apoptosis in a cell line of interest using this compound.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate and incubate overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (DMSO) for the desired time period (e.g., 2-4 hours).
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
This compound's PANX1 Inhibitory Role
Beyond its pro-apoptotic function, this compound has been identified as an inhibitor of the PANX1 channel. PANX1 is a large-pore channel that opens in response to various stimuli, including caspase-mediated cleavage during apoptosis, allowing for the release of molecules like ATP, which act as "find-me" signals for phagocytes.
Comparative Efficacy of PANX1 Inhibition
This compound's inhibition of PANX1 is notably distinct from other well-characterized inhibitors such as carbenoxolone (CBX) and trovafloxacin. While CBX and trovafloxacin are reversible inhibitors, this compound's inhibitory effect is not easily washed out, suggesting a potentially different and more permanent mode of action, possibly through covalent binding.
| Inhibitor | Concentration | Effect on PANX1 | Reference |
| This compound | 5-10 µM | Inhibition of TO-PRO-3 uptake and ATP release | |
| Trovafloxacin | 20-40 µM | Inhibition of TO-PRO-3 uptake and ATP release | |
| Carbenoxolone (CBX) | 50-100 µM | Inhibition of TO-PRO-3 uptake and membrane currents |
Table 2: Comparative concentrations and effects of PANX1 inhibitors.
Experimental Protocol: Assessing PANX1 Channel Inhibition
Objective: To measure the inhibitory effect of this compound on PANX1 channel activity.
Materials:
-
Jurkat T cells
-
Apoptosis inducer (e.g., anti-Fas antibody)
-
This compound, Trovafloxacin, or Carbenoxolone
-
TO-PRO-3 Iodide
-
ATP measurement kit (e.g., luciferase-based)
-
Flow cytometer and Plate reader
Protocol:
-
Induce Apoptosis and Inhibit PANX1: Treat Jurkat T cells with an apoptosis inducer (e.g., 250 ng/mL anti-Fas) in the presence or absence of this compound (10 µM), trovafloxacin (20 µM), or CBX (50 µM) for 4 hours.
-
Measure PANX1-mediated Dye Uptake:
-
Add TO-PRO-3 to the cell suspension.
-
Analyze the cells by flow cytometry. A reduction in TO-PRO-3 fluorescence in the apoptotic cell population indicates PANX1 inhibition.
-
-
Measure PANX1-mediated ATP Release:
-
Collect the cell culture supernatant.
-
Measure the ATP concentration using a luciferase-based ATP assay kit according to the manufacturer's instructions. A decrease in supernatant ATP levels signifies PANX1 inhibition.
-
Signaling Pathways and Mechanisms of Action
To visualize the dual role of this compound, the following diagrams illustrate the key signaling pathways involved.
References
- 1. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
